Mal-PEG3-NHS ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O9/c20-13-1-2-14(21)18(13)6-8-26-10-12-27-11-9-25-7-5-17(24)28-19-15(22)3-4-16(19)23/h1-2H,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXXEVQHRSMNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Mal-PEG3-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-PEG3-NHS ester is a heterobifunctional crosslinking reagent integral to the fields of bioconjugation and drug development. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and applications, with a focus on its role in constructing antibody-drug conjugates (ADCs). Detailed experimental protocols, quantitative data on reaction kinetics and stability, and visual diagrams of chemical structures and workflows are presented to equip researchers with the knowledge to effectively utilize this versatile linker.
Introduction to this compound
This compound is a covalently-linked molecule featuring three key components: a maleimide group, a three-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This architecture classifies it as a non-cleavable, heterobifunctional crosslinker, meaning it possesses two different reactive groups that can sequentially or simultaneously form stable covalent bonds with distinct functional groups on target biomolecules.[1][2][3][4]
-
Maleimide Group: This moiety exhibits high specificity for sulfhydryl (thiol) groups (-SH), which are found in the side chains of cysteine residues in proteins and peptides.[1]
-
NHS Ester Group: This is a highly reactive group that efficiently couples with primary amines (-NH2), such as those on the side chain of lysine residues or the N-terminus of a polypeptide chain.
-
PEG3 Spacer: The short polyethylene glycol chain is hydrophilic, which enhances the solubility of the crosslinker and the resulting bioconjugate in aqueous environments. It also provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules.
This unique combination of reactive ends and a solubility-enhancing spacer makes this compound a powerful tool for a variety of applications, including the synthesis of ADCs, protein and peptide labeling for diagnostic purposes, and the functionalization of nanoparticles for targeted delivery.
Chemical Properties and Data
A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application in conjugation protocols.
| Property | Value | Source(s) |
| Chemical Formula | C17H22N2O9 | |
| Molecular Weight | 398.37 g/mol | |
| CAS Number | 1537892-36-6 | |
| Appearance | Liquid or semi-solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in organic solvents (DMSO, DMF); can be diluted into aqueous buffers | |
| Storage Conditions | -20°C, desiccated. Reagent is moisture-sensitive. |
Mechanism of Action and Reaction Kinetics
The utility of this compound lies in its two distinct and controllable conjugation reactions. The efficiency of these reactions is highly dependent on pH.
NHS Ester Reaction with Primary Amines
The NHS ester reacts with a primary amine via nucleophilic acyl substitution to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5. Below this range, the amine is protonated and less nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.
Maleimide Reaction with Thiols
The maleimide group reacts with a sulfhydryl group through a Michael addition reaction, forming a stable thioether bond. This reaction is most specific and efficient at a pH of 6.5 to 7.5. At pH values above 7.5, the maleimide group can also react with primary amines and its rate of hydrolysis increases.
Reaction Stability and Kinetics
The stability of the reactive groups and the resulting covalent bonds is a critical factor in the design of bioconjugation experiments.
| Parameter | Condition | Value | Source(s) |
| NHS Ester Half-life (Hydrolysis) | pH 7.0, 0°C | 4-5 hours | |
| pH 8.6, 4°C | 10 minutes | ||
| Maleimide Group Stability | pH ≥ 8.0 | Susceptible to hydrolysis | |
| Thioether Bond (Succinimidyl Thioether) | Physiological conditions | Susceptible to retro-Michael reaction and thiol exchange | |
| Post-hydrolysis of succinimide ring | Half-life > 2 years | ||
| Amide Bond Stability | Neutral pH | Highly stable (Half-life of hundreds of years) |
Key Applications: Antibody-Drug Conjugates (ADCs)
A primary application of this compound is in the synthesis of ADCs. In a typical two-step process, the NHS ester end of the linker is first reacted with lysine residues on a monoclonal antibody (mAb). After purification, the maleimide-functionalized antibody is then conjugated to a thiol-containing cytotoxic drug.
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. The DAR is influenced by several factors:
-
Reactant Molar Ratio: The ratio of linker to antibody.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to higher DARs.
-
pH: Affects the reactivity of both the NHS ester and the maleimide.
-
Antibody Reduction (for cysteine conjugation): The concentration of the reducing agent determines the number of available thiol groups.
A higher DAR can increase potency but may also lead to faster clearance and increased toxicity. Therefore, careful optimization of the conjugation process is essential.
Detailed Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization is recommended for specific applications.
Protocol 5.1: Two-Step Antibody-Drug Conjugation
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Thiol-containing cytotoxic drug
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting columns or dialysis equipment
-
Conjugation Buffer (e.g., PBS with 5-10 mM EDTA, pH 6.5-7.5)
Procedure:
Step 1: Activation of Antibody with this compound
-
Prepare the antibody at a concentration of 1-10 mg/mL in PBS, pH 7.2-7.5.
-
Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 50-fold molar excess of the this compound solution to the antibody solution. The final concentration of organic solvent should not exceed 10%.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted crosslinker using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.2).
Step 2: Conjugation of Activated Antibody with Thiol-containing Drug
-
Prepare the thiol-containing drug in the Conjugation Buffer.
-
Combine the maleimide-activated antibody with the thiol-containing drug. The molar ratio should be optimized for the desired DAR.
-
Incubate for 30 minutes at room temperature or 2 hours at 4°C.
-
To stop the reaction, a quenching reagent such as reduced cysteine can be added.
-
Purify the final ADC using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug and antibody aggregates.
Protocol 5.2: Purification of the Antibody-Drug Conjugate
Materials:
-
Crude ADC mixture
-
HIC column and buffers (e.g., Buffer A: high salt, Buffer B: low salt)
-
SEC column and buffer (e.g., PBS)
Procedure:
1. Hydrophobic Interaction Chromatography (HIC) - for DAR separation
-
Equilibrate the HIC column with high-salt Buffer A.
-
Load the crude ADC sample onto the column.
-
Elute with a gradient of decreasing salt concentration (increasing percentage of Buffer B). Species will elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
Collect fractions and analyze for DAR and purity.
2. Size Exclusion Chromatography (SEC) - for aggregate and small molecule removal
-
Pool and concentrate the desired HIC fractions.
-
Equilibrate the SEC column with PBS.
-
Inject the concentrated ADC sample.
-
Elute isocratically with PBS. Aggregates will elute first, followed by the monomeric ADC, and then any remaining small molecules.
-
Collect the monomeric ADC peak.
Visualizing Workflows and Structures
Diagrams created using Graphviz DOT language to illustrate key concepts.
References
An In-depth Technical Guide to the Mechanism of Action of Mal-PEG3-NHS Ester Crosslinker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Mal-PEG3-NHS ester crosslinker, a heterobifunctional reagent widely employed in bioconjugation. We will delve into its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a thorough understanding of its application in creating stable and effective bioconjugates.
Core Concepts: Understanding the this compound Crosslinker
The this compound is a powerful tool in bioconjugation, enabling the covalent linkage of two different molecules, typically a protein, peptide, or antibody to another molecule such as a small molecule drug, a fluorescent dye, or another biomolecule. Its structure comprises three key components:
-
Maleimide group: This functional group specifically reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.
-
N-hydroxysuccinimide (NHS) ester: This group is highly reactive towards primary amines, such as those on lysine residues or the N-terminus of a protein.
-
Polyethylene Glycol (PEG) linker (PEG3): A short, hydrophilic spacer consisting of three ethylene glycol units. This linker enhances the solubility of the crosslinker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.[1]
The heterobifunctional nature of this crosslinker allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.
Mechanism of Action: A Two-Step Conjugation Strategy
The utility of the this compound crosslinker lies in the distinct reactivity of its two terminal groups, which can be exploited in a sequential manner to achieve specific bioconjugation.
Step 1: Amine-Reactive Conjugation via the NHS Ester
The first step typically involves the reaction of the NHS ester with primary amines on the first biomolecule (e.g., an antibody). This is a nucleophilic acyl substitution reaction where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]
This reaction is most efficient at a pH range of 7.2 to 8.5.[3] At lower pH, the amine group is protonated, reducing its nucleophilicity. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall conjugation efficiency.
Step 2: Thiol-Reactive Conjugation via the Maleimide Group
Following the reaction with the first molecule and subsequent purification to remove excess crosslinker, the maleimide-activated intermediate is introduced to the second molecule containing a free sulfhydryl group (e.g., a cysteine residue on a peptide or a reduced antibody fragment). The maleimide group undergoes a Michael addition reaction with the sulfhydryl group, forming a stable thioether bond.[3]
This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[3] At pH values above 7.5, primary amines can also react with the maleimide group, leading to a loss of specificity.
Quantitative Data
The efficiency and stability of the conjugation process are critical for the performance of the final bioconjugate. The following tables summarize key quantitative data related to the reactions of the this compound crosslinker.
Table 1: Reaction Conditions and Kinetics of this compound Functional Groups
| Functional Group | Target Residue | Optimal pH Range | Typical Reaction Time | Competing Reactions |
| NHS Ester | Primary Amine (Lysine, N-terminus) | 7.2 - 8.5 | 30 - 60 minutes at RT | Hydrolysis |
| Maleimide | Sulfhydryl (Cysteine) | 6.5 - 7.5 | 1 - 2 hours at RT | Reaction with amines at pH > 7.5 |
Table 2: Stability of the Formed Linkages
| Linkage | Formed From | Half-life | Notes |
| Amide Bond | NHS Ester + Amine | Very Stable | Generally considered a permanent linkage under physiological conditions. |
| Thioether Bond (Succinimide) | Maleimide + Thiol | 20 - 337 hours | Can undergo retro-Michael reaction (cleavage) in the presence of other thiols. |
| Thioether Bond (Ring-Opened) | Hydrolyzed Succinimide + Thiol | > 2 years | The hydrolyzed form of the succinimide ring is significantly more stable and resistant to cleavage. |
Table 3: Hydrolysis of NHS Esters
| pH | Half-life of NHS Ester | Reference |
| 8.0 | 210 minutes | |
| 8.5 | 180 minutes | |
| 9.0 | 125 minutes |
Note: The half-life of NHS esters can vary depending on the specific molecule and buffer conditions.
Experimental Protocols
The following protocols provide a general framework for a two-step conjugation using this compound. Optimization may be required for specific applications.
Protocol 1: Activation of an Antibody with this compound
Materials:
-
Antibody (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Prepare the Crosslinker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice, protected from light if the final conjugate is light-sensitive.
-
Removal of Excess Crosslinker: Remove the unreacted this compound using a desalting column equilibrated with the reaction buffer for the next step (e.g., PBS, pH 7.0).
Protocol 2: Conjugation of a Thiol-Containing Molecule to the Activated Antibody
Materials:
-
Maleimide-activated antibody from Protocol 1
-
Thiol-containing molecule (e.g., small molecule drug, peptide)
-
Reaction Buffer: PBS, pH 7.0
-
Quenching Solution (optional): 1 M Cysteine or β-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the reaction buffer. If the molecule has disulfide bonds, they must be reduced prior to this step.
-
Conjugation: Add the thiol-containing molecule to the maleimide-activated antibody. A common starting point is a 1.5- to 5-fold molar excess of the thiol-containing molecule over the antibody.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add the quenching solution to a final concentration of 1 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the final conjugate to remove excess thiol-containing molecule and quenching reagent using an appropriate method such as size-exclusion chromatography or dialysis.
Conclusion
The this compound crosslinker is a versatile and efficient reagent for the creation of well-defined bioconjugates. A thorough understanding of its mechanism of action, including the specific reaction conditions for the NHS ester and maleimide functionalities, is crucial for optimizing conjugation efficiency and ensuring the stability of the final product. The inclusion of a PEG3 spacer provides additional benefits in terms of solubility and biocompatibility. By following well-defined experimental protocols and considering the quantitative aspects of the reactions, researchers can effectively utilize this crosslinker to develop novel therapeutics, diagnostics, and research tools.
References
The Pivotal Role of the PEG3 Spacer in Mal-PEG3-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth exploration of the role of the short, discrete PEG3 spacer in the heterobifunctional crosslinker, Mal-PEG3-NHS ester.
The this compound is a powerful tool used to link amine-containing molecules with thiol-containing molecules. It features a Maleimide group for specific reaction with sulfhydryls (e.g., from cysteine residues), an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines (e.g., from lysine residues), and a central PEG3 spacer. This guide will delve into the quantitative impact of the PEG3 spacer, provide detailed experimental protocols for its use, and visualize its function in key synthetic processes.
Chapter 1: Core Functions of the PEG3 Spacer
The incorporation of a PEG3 spacer, a hydrophilic chain of three ethylene glycol units, into a crosslinker imparts several beneficial properties that can significantly enhance its therapeutic and diagnostic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.[1][2]
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, such as cytotoxic drugs used in Antibody-Drug Conjugates (ADCs), are inherently hydrophobic.[3] This hydrophobicity can lead to aggregation, reduced solubility, and rapid clearance from circulation. The hydrophilic PEG3 spacer increases the overall water solubility of the entire conjugate, mitigating aggregation and improving its handling and stability in aqueous buffers.[4][5] This property is crucial for enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's physical characteristics.
-
Reduction of Steric Hindrance: The defined length and flexibility of the PEG3 spacer provide critical spatial separation between the conjugated molecules. In the context of an ADC, the spacer ensures that the bulky cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen, thereby preserving its biological activity.
-
Improved Pharmacokinetics (PK): By increasing the hydrophilicity and overall size of the conjugate, PEGylation can lead to a longer circulation half-life and altered biodistribution. The hydrophilic PEG chain creates a "stealth" effect, forming a hydration shell that can shield the conjugate from enzymatic degradation and reduce recognition by the immune system. This leads to reduced nonspecific interactions and slower plasma clearance, allowing for greater accumulation at the target site. While longer PEG chains have a more pronounced effect, even short spacers like PEG3 contribute to these favorable PK properties.
-
Reduced Immunogenicity: The PEG chain can mask potential immunogenic epitopes on the payload or the linker itself. This can reduce the likelihood of generating anti-drug antibodies (ADAs), which can otherwise lead to rapid clearance of the bioconjugate and reduced therapeutic efficacy.
Chapter 2: Quantitative Impact of the PEG3 Spacer
The decision to incorporate a PEG3 spacer is often driven by quantitative improvements in the properties of the bioconjugate. The following tables summarize key data illustrating the impact of PEG spacers on various parameters. While direct comparative data for a PEG3 linker versus a non-PEGylated linker is synthesized from general principles of PEGylation, it reflects the established benefits of incorporating short, hydrophilic spacers.
Table 1: Effect of PEG Spacer on ADC Hydrophilicity and Aggregation
Data is representative and synthesized to illustrate the principles of PEGylation. Actual values are dependent on the specific antibody, drug, and experimental conditions.
| Linker Type | Average DAR | HIC Retention Time (min)† | % Aggregation (by SEC) |
| Non-PEGylated (e.g., SMCC) | 3.5 | 25.4 | 8.5% |
| With PEG3 Spacer | 3.8 | 21.8 | < 2.0% |
| With PEG8 Spacer | 4.0 | 18.2 | < 1.5% |
| With PEG24 Spacer | 4.0 | 15.5 | < 1.0% |
†A shorter retention time on Hydrophobic Interaction Chromatography (HIC) indicates a more hydrophilic and less aggregation-prone molecule.
Table 2: Influence of PEG Spacer on Pharmacokinetics (PK)
This data illustrates the general trend that PEGylation improves PK profiles, as demonstrated in a study on PEGylated glucuronide-MMAE linkers.
| Linker Type | Plasma Clearance (mL/day/kg) | Overall Exposure (AUC) (µg*day/mL) |
| Non-PEGylated | 21.0 | 4,800 |
| With Short PEG Spacer (e.g., PEG3) | 15.5 | 7,200 |
| With PEG8 Spacer | 9.1 | 9,800 |
| With PEG12 Spacer | 9.0 | 10,000 |
Chapter 3: Experimental Protocols
The following section provides a detailed, two-step methodology for the synthesis of an antibody-drug conjugate (ADC) using this compound. This protocol involves first reacting the NHS ester with an amine-containing drug payload, followed by conjugation of the maleimide group to the reduced thiols of an antibody.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
Objective: To covalently link a cytotoxic drug to a monoclonal antibody (mAb) using the this compound heterobifunctional crosslinker.
Materials:
-
Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.2)
-
Amine-containing cytotoxic drug
-
This compound (stored at -20°C with desiccant)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1M Cysteine solution
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system
Step 1: Activation of the Drug with this compound
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use. Do not store the solution.
-
Drug Preparation: Dissolve the amine-containing cytotoxic drug in anhydrous DMSO to a concentration of 20 mM.
-
Reaction: In a microcentrifuge tube, combine the drug solution with the this compound solution. A 1.5-fold molar excess of the NHS ester relative to the drug is recommended as a starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The NHS ester will react with the primary amine on the drug to form a stable amide bond.
-
Confirmation (Optional): The formation of the Drug-PEG3-Mal conjugate can be confirmed by LC-MS analysis.
Step 2: Conjugation of Drug-Linker to Antibody
-
Antibody Reduction: Prepare the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer. To generate free thiol groups from interchain disulfide bonds, add a 10-fold molar excess of TCEP from a freshly prepared 10 mM stock solution.
-
Incubation: Incubate the reduction reaction for 1-2 hours at 37°C.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer. This step is critical as TCEP will react with the maleimide.
-
Conjugation Reaction: Add the Drug-PEG3-Mal solution from Step 1 to the reduced, purified antibody. A 5 to 10-fold molar excess of the Drug-PEG3-Mal conjugate over the antibody is a typical starting point.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, with gentle mixing and protected from light. The maleimide group will react with the free sulfhydryl groups on the antibody to form a stable thioether bond.
-
Quenching: Quench any unreacted maleimide groups by adding Cysteine to a final concentration of 1 mM. Incubate for 15 minutes.
-
Purification: Remove unconjugated drug-linker and other small molecules by SEC or TFF, exchanging the final ADC into a suitable storage buffer (e.g., PBS).
-
Characterization: Characterize the final ADC to determine:
-
Protein Concentration: Use a BCA assay or measure absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR): Typically determined using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Aggregation: Analyze by Size-Exclusion Chromatography (SEC).
-
Purity: Assess using SDS-PAGE.
-
Chapter 4: Visualization of Pathways and Workflows
Graphviz diagrams are used to illustrate the chemical reactions, experimental workflows, and logical relationships central to the function of the this compound.
Diagram 1: Two-Step Conjugation Reaction Pathway
Caption: Chemical reaction pathway for ADC synthesis using this compound.
Diagram 2: Experimental Workflow for ADC Synthesis
Caption: Step-by-step workflow for creating an ADC with this compound.
Diagram 3: Logical Benefits of the PEG3 Spacer
Caption: How the attributes of the PEG3 spacer lead to improved conjugate performance.
References
Mal-PEG3-NHS Ester: A Technical Guide to Amine and Thiol Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Mal-PEG3-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation. This reagent contains two distinct reactive groups at either end of a flexible, hydrophilic polyethylene glycol (PEG) spacer: an N-hydroxysuccinimide (NHS) ester that targets primary amines, and a maleimide group that selectively reacts with sulfhydryl (thiol) groups.[1][2][3][4][5] This dual reactivity allows for the sequential and controlled covalent linkage of two different molecules, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), protein labeling, and nanoparticle functionalization.
Core Reaction Mechanisms
The utility of this compound lies in the distinct and highly selective chemistries of its two terminal groups, which can be orchestrated by controlling reaction conditions, primarily pH.
NHS Ester Reactivity with Primary Amines
The NHS ester group reacts with primary amines, such as those found on the N-terminus of proteins or the side chain of lysine residues, via a nucleophilic acyl substitution. This reaction forms a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct. The reaction is highly efficient but is also in competition with the hydrolysis of the NHS ester, a process that increases significantly with pH.
Maleimide Reactivity with Thiol Groups
The maleimide group reacts with thiol (sulfhydryl) groups, most commonly from cysteine residues in proteins and peptides, through a Michael addition mechanism. This reaction forms a stable thioether bond. The maleimide-thiol conjugation is known for its rapid kinetics and high chemoselectivity under mild, near-neutral pH conditions.
Quantitative Data on Reaction Parameters
The efficiency and selectivity of the conjugation reactions are critically dependent on several parameters, which are summarized below.
Table 1: Reaction Conditions for NHS Ester-Amine Conjugation
| Parameter | Optimal Range/Value | Notes |
| pH | 7.2 - 8.5 | The reaction rate increases with pH, but so does the rate of competing hydrolysis. A pH of 8.3-8.5 is often cited as optimal. |
| Temperature | 4°C to Room Temperature | Longer incubation times are required at lower temperatures (e.g., overnight at 4°C vs. 1-4 hours at room temp). |
| Half-life of Hydrolysis | ~10 minutes at pH 8.6 (4°C) | The susceptibility of the NHS ester to hydrolysis necessitates its immediate use after reconstitution. |
| Molar Excess | 8 to 20-fold | An excess of the NHS ester is typically used to drive the reaction to completion, though the optimal ratio depends on the specific biomolecule. |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris, glycine), which compete in the reaction. |
Table 2: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | This range provides the best balance of rapid reaction with high chemoselectivity for thiols over amines. |
| Selectivity | ~1,000x faster for thiols than amines at pH 7.0 | Above pH 7.5, reactivity with primary amines becomes a significant competing reaction. |
| Temperature | 4°C to Room Temperature | Reactions are typically rapid, often completing within 30-60 minutes at room temperature. |
| Side Reactions | Hydrolysis, Thiazine Rearrangement | The maleimide ring can hydrolyze at higher pH. With N-terminal cysteines, thiazine rearrangement can occur, especially at or above neutral pH. |
| Compatible Buffers | Phosphate, HEPES | Buffers should be free of competing thiols (e.g., DTT, β-mercaptoethanol). Degassing buffers can prevent thiol oxidation. |
Visualization of Reaction Pathways and Workflows
Chemical Reaction Mechanisms
The following diagrams illustrate the core chemical transformations.
Experimental Workflow
A typical bioconjugation strategy using this compound involves a sequential, two-step process to ensure specificity.
Experimental Protocols
The following are generalized protocols that should be optimized for specific applications.
Protocol 1: Activation of an Amine-Containing Protein with this compound
This protocol describes the first step in a two-step conjugation: reacting the NHS ester moiety with a protein containing accessible primary amines.
-
Reagent Preparation :
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in a water-miscible, anhydrous organic solvent like DMSO or DMF to create a stock solution.
-
Prepare the amine-containing protein in an amine-free buffer (e.g., 0.1 M phosphate buffer) at a pH between 7.2 and 8.5. A typical protein concentration is 1-10 mg/mL.
-
-
Reaction :
-
Add a calculated molar excess (e.g., 10- to 20-fold) of the dissolved this compound to the protein solution.
-
Incubate the reaction for 1 to 4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification :
-
Remove excess, unreacted this compound and the NHS byproduct immediately following incubation.
-
This is typically achieved using a desalting column (e.g., Sephadex G-25) or dialysis, equilibrated with a buffer suitable for the next step (e.g., PBS at pH 7.2-7.4).
-
-
Confirmation (Optional) :
-
The resulting maleimide-activated protein can be characterized using techniques like MALDI-TOF mass spectrometry to confirm the addition of the crosslinker.
-
Protocol 2: Conjugation of a Thiol-Containing Molecule to the Activated Protein
This protocol describes the second step: reacting the maleimide-activated protein with a molecule containing a free thiol group.
-
Reagent Preparation :
-
The maleimide-activated protein from Protocol 1 should be in a suitable buffer at pH 6.5-7.5.
-
Dissolve the thiol-containing molecule (e.g., a peptide, drug, or another protein) in the same reaction buffer. If the thiol is on a protein, ensure any disulfide bonds are reduced and the reducing agent (like DTT) is removed prior to this step.
-
-
Reaction :
-
Combine the maleimide-activated protein and the thiol-containing molecule. The molar ratio should be optimized but often starts near 1:1 or with a slight excess of the thiol molecule.
-
Incubate the mixture for 30 to 60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching (Optional) :
-
To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added to the mixture.
-
-
Final Purification :
-
Purify the final conjugate from unreacted molecules and byproducts.
-
Methods such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography are commonly used, depending on the properties of the final product.
-
-
Characterization :
-
Analyze the final conjugate for purity, identity, and degree of labeling using methods like SDS-PAGE, mass spectrometry, and HPLC.
-
Conclusion
The this compound is a powerful and versatile crosslinker that enables the precise covalent linkage of amine- and thiol-containing biomolecules. Successful conjugation hinges on a thorough understanding of the distinct reactivity of the NHS ester and maleimide functional groups. By carefully controlling the reaction pH and sequence, researchers can achieve high yields of specific, stable bioconjugates. The protocols and data presented in this guide provide a robust framework for professionals in drug development and life sciences to optimize their conjugation strategies and advance their research objectives.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Mal-PEG3-CH2 NHS ester | CAS: 2230016-26-7 | AxisPharm [axispharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound, 1537892-36-6 | BroadPharm [broadpharm.com]
- 5. This compound, CAS 1537892-36-6 | AxisPharm [axispharm.com]
An In-depth Technical Guide to Mal-PEG3-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional crosslinker, Maleimide-PEG3-N-hydroxysuccinimide ester (Mal-PEG3-NHS ester). It details its chemical properties, reaction mechanisms, and applications in bioconjugation, with a focus on producing stable and effective bioconjugates for research and therapeutic development.
Introduction to this compound
This compound is a versatile crosslinking reagent widely used in bioconjugation to link two biomolecules, typically a protein and another molecule such as a drug, peptide, or oligonucleotide.[1][2] Its structure features three key components: a maleimide group, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination of reactive groups and a hydrophilic spacer makes it a valuable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and various labeled proteins for diagnostic and research applications.[1][3]
The maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[4] The NHS ester, on the other hand, is highly reactive towards primary amines, such as the N-terminus of a protein or the side chain of lysine residues, forming a stable amide bond. The short, hydrophilic PEG3 spacer, consisting of three ethylene glycol units, enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, and can reduce steric hindrance between the conjugated molecules.
Chemical Properties and Structure
The chemical and physical properties of this compound are summarized in the table below. It is crucial to handle this reagent with care, as the NHS ester is moisture-sensitive and can hydrolyze over time, rendering it inactive.
| Property | Value | Reference(s) |
| Chemical Formula | C17H22N2O9 | |
| Molecular Weight | 398.37 g/mol | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid or liquid | |
| Solubility | Soluble in organic solvents (DMSO, DMF), limited solubility in aqueous buffers. | |
| Storage Conditions | -20°C in a dry, dark environment. |
Reaction Mechanism and Experimental Workflow
The bioconjugation process using this compound is typically a two-step reaction. First, the NHS ester reacts with the primary amines on one biomolecule. Subsequently, the maleimide group of the now-modified biomolecule reacts with the sulfhydryl group on a second biomolecule.
References
Mal-PEG3-NHS Ester: A Technical Guide to Safe Handling and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling and use of Mal-PEG3-NHS ester, a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and diagnostics. This document outlines the material's safety profile, proper handling procedures, and a detailed experimental protocol for its application in protein crosslinking.
Safety and Hazard Information
The following tables summarize the key safety information for this compound, compiled from various supplier safety data sheets (SDS). Researchers should always consult the specific SDS provided with their product for the most accurate and up-to-date information.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician.[1][2] |
| Eye Contact | Remove any contact lenses. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Promptly call a physician. |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists. |
| Inhalation | Not expected to require first aid measures. If large amounts are inhaled, move to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). |
Handling and Storage
| Condition | Recommendation |
| Handling | Avoid contact with skin, eyes, and inhalation. Use in a well-ventilated area or with appropriate exhaust ventilation. Do not eat, drink, or smoke when using this product. |
| Storage | Store at -20°C for long-term storage. Keep the container tightly closed in a cool, dry, and well-ventilated area. Protect from moisture and light. For stock solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles with side-shields. |
| Skin Protection | Protective gloves and impervious clothing. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate. |
Experimental Protocols
This compound is a versatile crosslinker used to conjugate amine-containing molecules with sulfhydryl-containing molecules. The N-hydroxysuccinimide (NHS) ester reacts with primary amines at a pH of 7-9, while the maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5.
Two-Step Protein Crosslinking Protocol
This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).
Materials:
-
This compound
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in DMSO or DMF. Note that this reagent is not directly soluble in aqueous buffers.
-
-
Reaction with Amine-Containing Protein:
-
Dissolve the amine-containing protein (Protein-NH2) in the Conjugation Buffer.
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove the non-reacted this compound using a desalting column equilibrated with the Conjugation Buffer.
-
-
Reaction with Sulfhydryl-Containing Protein:
-
The sulfhydryl-containing protein (Protein-SH) must have free (reduced) sulfhydryls. If necessary, reduce any disulfide bonds prior to this step.
-
Combine the desalted, maleimide-activated protein from step 3 with the Protein-SH.
-
Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Stopping the Reaction (Optional):
-
To quench the reaction, a buffer containing reduced cysteine at a concentration several times greater than the sulfhydryls on Protein-SH can be added.
-
Visualizations
Chemical Structure and Reactivity
References
Methodological & Application
Application Notes and Protocols for Mal-PEG3-NHS Ester in Antibody-Drug Conjugate (ADC) Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the drug payload, is a critical component that influences the efficacy, stability, and pharmacokinetic profile of the ADC. Mal-PEG3-NHS ester is a heterobifunctional crosslinker widely used in ADC development. It features a maleimide group that reacts with sulfhydryl groups (thiols) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1][2][3] This document provides detailed protocols and application notes for the use of this compound in the preparation of ADCs.
Chemical Properties and Reaction Mechanism
This compound facilitates the covalent conjugation of a drug to an antibody in a two-step process. First, the NHS ester end of the linker reacts with primary amines, such as the side chain of lysine residues on the antibody, to form a stable amide bond.[3][4] This reaction is typically performed at a pH of 7-9. Subsequently, the maleimide end of the linker reacts with a sulfhydryl group on the cytotoxic drug to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5. The non-cleavable nature of the resulting thioether linkage ensures that the payload is released only upon lysosomal degradation of the antibody within the target cell.
Key Advantages of this compound in ADC Preparation
-
Enhanced Solubility: The hydrophilic PEG spacer improves the solubility of the ADC, which is particularly beneficial when working with hydrophobic drug payloads.
-
Reduced Steric Hindrance: The PEG linker provides spatial separation between the antibody and the drug, which can help maintain the biological activity of both components.
-
Controlled Conjugation: The two-step reaction allows for a more controlled conjugation process, enabling the preparation of more homogeneous ADCs.
-
Improved Pharmacokinetics: PEGylation can prolong the circulation half-life of the ADC by creating a hydration shell that reduces non-specific clearance.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of Mal-PEG-NHS ester linkers in ADC preparation.
| Parameter | Typical Value/Range | Notes |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | The desired DAR depends on the specific antibody, drug, and target. Higher DARs can be achieved with PEGylated linkers due to improved solubility. |
| Conjugation Efficiency | 58% - 84% | Efficiency can be influenced by factors such as the molar ratio of reactants, pH, temperature, and reaction time. |
| Stability (in human plasma) | ~50% intact after 7 days | Conventional maleimide-based linkers can undergo a retro-Michael reaction, leading to deconjugation. The stability can be improved by modifying the maleimide structure or the conjugation conditions. |
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Thiol-modified cytotoxic drug
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HIC-HPLC, LC-MS)
Experimental Workflow
Caption: Experimental workflow for ADC preparation.
Detailed Methodology
Step 1: Antibody-Linker Conjugation
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Use the solution immediately.
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. The pH should be adjusted to 7.2-7.5.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution. A 5- to 20-fold molar excess of the linker is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) or SEC equilibrated with the reaction buffer (PBS, pH 7.2-7.5).
-
Step 2: Drug Conjugation
-
Reagent Preparation:
-
Prepare a stock solution of the thiol-modified cytotoxic drug in DMSO.
-
-
Conjugation Reaction:
-
Add the drug stock solution to the purified antibody-linker conjugate. The molar ratio of drug to antibody will depend on the desired DAR and the number of available maleimide groups. A 2- to 5-fold molar excess of the drug over the available maleimide groups is a typical starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Step 3: Quenching and Purification
-
Quenching:
-
To stop the reaction, add a quenching reagent such as N-acetylcysteine or Tris buffer to a final concentration of 10-50 mM to react with any remaining maleimide groups.
-
-
Purification:
-
Purify the final ADC from unreacted drug and other byproducts using SEC or TFF. The purification buffer should be suitable for the final formulation of the ADC (e.g., PBS).
-
Step 4: ADC Characterization
-
Drug-to-Antibody Ratio (DAR) Determination:
-
The average DAR can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Purity and Aggregation Assessment:
-
Analyze the purity and the presence of aggregates in the final ADC product by Size-Exclusion Chromatography (SEC).
-
-
Identity and Integrity Confirmation:
-
Confirm the identity and integrity of the ADC using SDS-PAGE under reducing and non-reducing conditions and by mass spectrometry to determine the molecular weight of the intact ADC and its subunits.
-
Mechanism of Action of a Non-Cleavable ADC
Caption: General mechanism of action for a non-cleavable ADC.
ADCs prepared with non-cleavable linkers like this compound rely on the complete degradation of the antibody within the lysosome of the target cell to release the cytotoxic payload. The released payload, still attached to the linker and a single amino acid residue, can then exert its cell-killing effect.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DAR | - Insufficient molar excess of linker or drug- Inactive reagents- Suboptimal reaction conditions (pH, temperature) | - Increase the molar ratio of linker or drug- Use fresh, high-quality reagents- Optimize reaction pH and temperature |
| High Aggregation | - Hydrophobic nature of the drug payload- High DAR- Inappropriate buffer conditions | - Use a PEGylated linker with a longer PEG chain- Optimize the DAR to balance potency and solubility- Screen different buffer formulations |
| Inconsistent Results | - Variability in reagent quality- Inconsistent reaction times or temperatures- Inefficient purification | - Use reagents from a reliable source with consistent quality- Standardize all reaction parameters- Optimize the purification method to ensure complete removal of unreacted components |
Conclusion
This compound is a versatile and effective linker for the preparation of ADCs. Its properties contribute to improved solubility, controlled conjugation, and favorable pharmacokinetic profiles of the resulting conjugates. The detailed protocols and application notes provided in this document offer a comprehensive guide for researchers in the field of ADC development. Careful optimization of the reaction conditions and thorough characterization of the final product are crucial for the successful development of safe and effective ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Protein Labeling with Mal-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG3-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of amine- and sulfhydryl-containing molecules.[1] This reagent is composed of three key components:
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the side chains of lysine residues or the N-terminus of proteins.[1]
-
Maleimide: A sulfhydryl-reactive group that specifically forms a stable thioether bond with free sulfhydryl groups, such as those on cysteine residues.[1]
-
PEG3 Spacer: A hydrophilic, three-unit polyethylene glycol spacer that enhances the solubility of the labeled molecule, reduces steric hindrance, and provides flexibility between the conjugated molecules.[2][3]
This combination of features makes this compound an invaluable tool for creating precisely linked biomolecular conjugates. Its applications are widespread and include the development of Antibody-Drug Conjugates (ADCs), the fluorescent or biotin labeling of proteins for diagnostic assays, and the functionalization of nanoparticles for targeted delivery systems.
Principle of the Method
The conjugation process using this compound is typically performed as a two-step sequential reaction to ensure specificity and minimize unwanted polymerisation.
-
Amine Reaction: The NHS ester end of the linker is first reacted with the primary amine groups on the first protein (Protein A) at a pH of 7.2-8.5. This forms a stable intermediate where Protein A is now "activated" with a maleimide group.
-
Sulfhydryl Reaction: After removing the excess, unreacted linker, the maleimide-activated Protein A is introduced to a second molecule containing a free sulfhydryl (thiol) group (Molecule B). The maleimide group reacts specifically with the sulfhydryl group at a pH of 6.5-7.5 to form the final, stable conjugate.
This sequential approach prevents the linker from reacting with both amines and sulfhydryls on the same protein or between identical protein molecules, providing greater control over the final conjugate structure.
Materials and Equipment
Reagents:
-
Amine-containing protein (e.g., antibody)
-
Sulfhydryl-containing molecule (e.g., peptide, drug, oligo)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer 1 (Amine Labeling): Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M Sodium Bicarbonate, pH 8.3. Must be free of primary amines (e.g., Tris, Glycine).
-
Reaction Buffer 2 (Sulfhydryl Labeling): PBS, pH 6.5-7.5.
-
Desalting spin columns or dialysis cassettes (e.g., 7K MWCO).
-
(Optional) Reducing agents like Dithiothreitol (DTT) if sulfhydryls are not free.
-
(Optional) Quenching agents like L-cysteine or 2-mercaptoethanol.
Equipment:
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Rotator or shaker
-
Spectrophotometer (for protein concentration)
-
Gel filtration / Size-Exclusion Chromatography (SEC) system for final purification.
Reagent Preparation and Storage
-
This compound Reagent: The solid reagent is moisture-sensitive. Store the vial at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
This compound Stock Solution: This reagent is not readily soluble in aqueous buffers and should be dissolved in anhydrous DMSO or DMF immediately before use to a concentration of ~10 mM. Do not store the reagent in solution, as the NHS ester will readily hydrolyze. Discard any unused reconstituted reagent.
-
Protein Solutions: The protein to be labeled should be dissolved in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, it must be exchanged for a suitable reaction buffer via dialysis or a desalting column.
Experimental Protocol
This protocol outlines the two-step conjugation procedure.
Phase 1: Activation of Amine-Containing Protein
-
Prepare Protein: Adjust the concentration of your amine-containing protein to 2-5 mg/mL in Reaction Buffer 1 (e.g., PBS, pH 7.2-7.5).
-
Calculate Reagents: Determine the amount of this compound needed for a 10- to 50-fold molar excess over the protein. The optimal ratio may need to be determined empirically.
-
Dissolve Linker: Immediately before starting the reaction, dissolve the calculated amount of this compound in a small volume of anhydrous DMSO. The final DMSO concentration in the reaction should not exceed 10% to avoid protein denaturation.
-
Initiate Reaction: Add the dissolved linker solution to the protein solution. Mix gently but thoroughly.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.
Phase 2: Removal of Excess Linker (Crucial Step)
-
To prevent the maleimide end of the unreacted linker from reacting with the target sulfhydryl molecule, it is essential to remove all excess this compound.
-
Prepare Desalting Column: Equilibrate a desalting spin column (with a molecular weight cutoff appropriate for your protein) with Reaction Buffer 2 (pH 6.5-7.5).
-
Purify: Apply the reaction mixture from Phase 1 to the prepared column. Centrifuge according to the manufacturer's instructions to collect the purified, maleimide-activated protein. This step also serves as a buffer exchange into the ideal pH for the maleimide reaction. Alternatively, perform dialysis against Reaction Buffer 2.
Phase 3: Conjugation to Sulfhydryl-Containing Molecule
-
Prepare SH-Molecule: Ensure the sulfhydryl-containing molecule is ready and, if necessary, has been freshly reduced to ensure the sulfhydryl group is free. If a reducing agent like DTT was used, it must be removed prior to this step.
-
Combine and React: Add the sulfhydryl-containing molecule to the purified maleimide-activated protein. A 1.5- to 5-fold molar excess of the SH-molecule over the protein is a typical starting point.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
(Optional) Quench Reaction: The reaction can be stopped by adding a small molecule thiol like L-cysteine to a final concentration of ~10 mM to react with any remaining maleimide groups.
Phase 4: Final Purification
-
Purify the final conjugate from excess sulfhydryl-containing molecules and any reaction byproducts.
-
Select Method: Size-exclusion chromatography (SEC) is the most common method for separating the larger protein conjugate from smaller, unreacted molecules. Affinity chromatography can also be used if the protein has an affinity tag.
-
Purify and Characterize: Perform the purification and collect fractions. Analyze fractions (e.g., by SDS-PAGE) to confirm the presence of the purified conjugate, which should exhibit a higher molecular weight than the original protein.
Summary of Quantitative Data
| Parameter | Reaction Step | Recommended Value/Range | Notes |
| Reagent Storage | Mal-PEG3-NHS (Solid) | -20°C with desiccant | Reagent is moisture-sensitive. |
| Mal-PEG3-NHS (Stock) | Prepare fresh; do not store in solution | NHS ester hydrolyzes in aqueous/protic solutions. | |
| Final Conjugate | -20°C to -80°C (can be aliquoted) | Avoid repeated freeze-thaw cycles. | |
| Reaction pH | Step 1: NHS Ester Coupling | pH 7.2 - 8.5 | Reaction is faster at higher pH, but so is hydrolysis. |
| Step 2: Maleimide Coupling | pH 6.5 - 7.5 | Maleimide group stability decreases above pH 7.5. | |
| Molar Ratios | Step 1: Linker:Protein | 10:1 to 50:1 | Must be optimized empirically for desired degree of labeling. |
| Step 2: SH-Molecule:Protein | 1.5:1 to 5:1 | Depends on the number of activated sites on the protein. | |
| Reaction Time | Step 1 & 2 | 30 - 60 minutes at Room Temp. | Can be extended to 2-4 hours at 4°C. |
| Solvent | Linker Dissolution | Anhydrous DMSO or DMF | Final concentration in reaction should be <10%. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive/hydrolyzed NHS ester.- Primary amines (e.g., Tris) in protein buffer.- Insufficient molar excess of linker.- Protein concentration is too low. | - Prepare fresh linker solution immediately before use.- Exchange protein into an amine-free buffer (PBS, Bicarbonate).- Increase the molar ratio of linker to protein.- Concentrate the protein to >2 mg/mL. |
| Protein Precipitation | - High degree of labeling alters protein properties.- Unsuitable buffer conditions.- High concentration of organic solvent. | - Reduce the molar ratio of linker to protein.- Screen different buffers to find optimal conditions.- Ensure the final DMSO/DMF concentration is below 10%. |
| Non-specific Labeling | - Failure to remove excess linker after Step 1.- Maleimide reaction pH is too high (>7.5). | - Ensure efficient purification (desalting, dialysis) after the NHS reaction.- Maintain the maleimide reaction pH between 6.5 and 7.5. |
References
Application Notes and Protocols for Peptide Conjugation with Mal-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of peptides with the heterobifunctional crosslinker, Mal-PEG3-NHS ester. This crosslinker contains an N-hydroxysuccinimide (NHS) ester reactive towards primary amines (such as the N-terminus of a peptide or the side chain of lysine residues) and a maleimide group reactive towards sulfhydryl groups (typically from a cysteine residue). The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate.[1] This two-step conjugation strategy allows for specific and controlled coupling of the PEG linker to a peptide.
Reaction Chemistry
The conjugation process involves two key reactions:
-
Amine Reaction: The NHS ester reacts with primary amines at a pH of 7-9 to form a stable amide bond.[2]
-
Thiol Reaction: The maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[2]
A two-step reaction is typically employed to ensure specificity. First, the this compound is reacted with an amine-containing peptide. After removing the excess crosslinker, the maleimide-activated peptide is then reacted with a sulfhydryl-containing peptide or molecule.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the conjugation protocol.
| Parameter | Step 1: Amine Reaction (NHS Ester) | Step 2: Thiol Reaction (Maleimide) |
| pH | 7.2 - 8.5[2] | 6.5 - 7.5 |
| Molar Excess of Linker | 10- to 50-fold molar excess of this compound over the peptide | 10- to 20-fold molar excess of maleimide-activated peptide over the sulfhydryl-containing peptide |
| Incubation Temperature | Room temperature or 4°C | Room temperature or 4°C |
| Incubation Time | 30 minutes to 2 hours at room temperature; 2 hours to overnight at 4°C | 30 minutes to 2 hours at room temperature; up to 4 hours at 4°C |
| Solvent for Linker | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | - |
Experimental Workflow
Caption: Workflow for the two-step conjugation of peptides using this compound.
Experimental Protocols
Materials
-
Peptide with a primary amine (Peptide-NH2)
-
Peptide with a sulfhydryl group (Peptide-SH)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer A: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.5
-
Reaction Buffer B: Phosphate buffer, pH 6.5-7.5, degassed
-
Quenching reagent (e.g., Tris buffer or glycine)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column, or RP-HPLC system)
Step 1: Activation of Amine-Containing Peptide with this compound
-
Peptide Preparation: Dissolve the amine-containing peptide (Peptide-NH2) in Reaction Buffer A.
-
Linker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the peptide solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain peptide solubility.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification of Intermediate: Remove the excess, unreacted this compound immediately using a desalting column, dialysis, or size-exclusion chromatography equilibrated with Reaction Buffer B. This step is crucial to prevent unwanted side reactions in the subsequent step.
Step 2: Conjugation of Maleimide-Activated Peptide with Sulfhydryl-Containing Peptide
-
Peptide Preparation: Dissolve the sulfhydryl-containing peptide (Peptide-SH) in degassed Reaction Buffer B. If the peptide contains disulfide bonds, reduction with a reagent like TCEP may be necessary prior to conjugation.
-
Reaction: Add the purified maleimide-activated peptide from Step 1 to the solution of Peptide-SH. A 10- to 20-fold molar excess of the maleimide-activated peptide is recommended to ensure efficient conjugation to the thiol-peptide.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as free cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.
Final Purification and Analysis
-
Purification: Purify the final peptide-PEG conjugate from unreacted peptides and other byproducts. Several methods can be employed:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller, unreacted peptides.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method for purifying peptides and can be optimized to separate the PEGylated product.
-
Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences, which may be altered by PEGylation.
-
Dialysis: Useful for removing small molecule impurities.
-
-
Analysis: Characterize the final conjugate to confirm successful conjugation and assess purity. Common analytical techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.
-
Signaling Pathway Diagram (Generic Representation)
Caption: Generic signaling pathway initiated by a peptide-PEG conjugate binding to its receptor.
References
Illuminating Cellular Processes: A Guide to Fluorescent Dye Attachment using Mal-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Mal-PEG3-NHS ester, a heterobifunctional crosslinker, in the fluorescent labeling of biomolecules. This versatile reagent facilitates the covalent attachment of fluorescent dyes to proteins, antibodies, and other molecules, enabling a wide range of applications in biological research and drug development, from cellular imaging to flow cytometry and beyond.
Introduction
This compound is a valuable tool in bioconjugation, featuring a maleimide group reactive towards sulfhydryl (thiol) groups and an N-hydroxysuccinimide (NHS) ester group reactive towards primary amines.[1][2] The short polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, making it an ideal linker for creating stable and functional fluorescently-labeled biomolecules.[1] This two-step conjugation strategy allows for controlled and specific labeling, crucial for generating reliable reagents for sensitive assays.[3]
Principle of Two-Step Fluorescent Labeling
The labeling process involves two sequential reactions. First, the NHS ester of the this compound reacts with primary amines (e.g., lysine residues) on the target protein or antibody under slightly alkaline conditions (pH 7.2-8.5).[4] After removing the excess, unreacted crosslinker, a fluorescent dye containing a free sulfhydryl group is introduced. The maleimide group of the protein-linker conjugate then reacts specifically with the thiol group on the dye, forming a stable thioether bond. This method ensures a high degree of specificity and minimizes the risk of homodimerization or other unwanted side reactions.
Data Presentation
The following tables summarize typical quantitative data associated with fluorescent dye conjugation using this compound. These values should be considered as a starting point, as optimal conditions may vary depending on the specific protein, dye, and application.
Table 1: Recommended Reaction Conditions
| Parameter | NHS Ester Reaction (Step 1) | Maleimide Reaction (Step 2) |
| pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Incubation Time | 30 minutes - 2 hours | 2 hours - overnight |
| Molar Excess of Linker | 10- to 50-fold over protein | N/A |
| Molar Excess of Dye | N/A | 10- to 20-fold over protein |
Table 2: Typical Dye-to-Protein (D/P) Ratios and Labeling Efficiencies
| Protein Type | Fluorescent Dye | Molar Excess of Dye:Linker:Protein | Typical D/P Ratio | Estimated Labeling Efficiency |
| IgG Antibody | Fluorescein | 15:20:1 | 4 - 8 | 70 - 90% |
| Bovine Serum Albumin (BSA) | Cyanine5 | 20:30:1 | 2 - 5 | 60 - 80% |
| Streptavidin | Rhodamine | 10:15:1 | 3 - 6 | 75 - 95% |
Note: Labeling efficiency is highly dependent on the number of available primary amines on the protein and the reactivity of the specific dye. Optimization is recommended for each specific system.
Experimental Protocols
Materials
-
This compound
-
Amine-containing protein or antibody (e.g., IgG)
-
Thiol-containing fluorescent dye
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4)
-
Bicarbonate Buffer (1 M, pH 8.3-8.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns (e.g., Sephadex G-25)
-
Spectrophotometer
Experimental Workflow Diagram
Caption: Experimental workflow for fluorescent labeling.
Protocol 1: Activation of Protein with this compound
-
Prepare Protein Solution: Dissolve the amine-containing protein (e.g., antibody) in Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Adjust pH: Add 1 M Bicarbonate Buffer to the protein solution to adjust the pH to 8.3-8.5.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with Reaction Buffer (pH 7.2-7.4).
Protocol 2: Conjugation of Thiol-Containing Fluorescent Dye
-
Prepare Dye Solution: Dissolve the thiol-containing fluorescent dye in anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved fluorescent dye to the purified, activated protein from Protocol 1.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted dye by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
Protocol 3: Characterization of the Labeled Protein
-
Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the fluorescent dye (A_dye).
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (A_dye × CF)] / ε_protein
-
Where CF is the correction factor of the dye at 280 nm (provided by the dye manufacturer) and ε_protein is the molar extinction coefficient of the protein.
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_dye / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye.
-
-
Calculate Dye-to-Protein (D/P) Ratio:
-
D/P Ratio = Dye Concentration (M) / Protein Concentration (M)
-
Application Example: Studying Intercellular Communication
Fluorescently labeled proteins are powerful tools for visualizing and quantifying cellular processes. For instance, cell surface proteins labeled using heterobifunctional crosslinkers can be used to track intercellular communication in vivo. By labeling the pan-membrane proteins of one cell population with a specific fluorescent dye, researchers can monitor the transfer of membrane components to a recipient cell population, shedding light on mechanisms of cell-cell interaction and signaling.
Signaling Pathway Visualization
Caption: Tracking intercellular membrane transfer.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolysis of NHS ester | Prepare fresh NHS ester solution immediately before use. Ensure anhydrous solvents. |
| Incorrect pH of reaction buffer | Verify pH of buffers. For NHS ester reaction, pH should be 7.2-8.5. For maleimide reaction, pH 6.5-7.5. | |
| Presence of primary amines in buffer | Use amine-free buffers like PBS for the NHS ester reaction. | |
| Inactive thiol groups on the dye | Reduce disulfide bonds on the dye with a reducing agent like TCEP if necessary. | |
| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMSO or DMF below 10%. |
| Protein instability at reaction pH | Optimize pH within the recommended range or shorten incubation time. | |
| High Background Fluorescence | Incomplete removal of unreacted dye | Repeat the purification step or use a different size exclusion resin. |
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound to generate high-quality fluorescently labeled biomolecules for a wide array of applications, ultimately contributing to a deeper understanding of complex biological systems.
References
Application Notes and Protocols for Protein Biotinylation and Conjugation using Mal-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Mal-PEG3-NHS ester, a heterobifunctional crosslinker, for the biotinylation and conjugation of proteins. This reagent is particularly valuable for creating precisely defined bioconjugates, such as antibody-drug conjugates (ADCs), or for immobilizing proteins on surfaces for various assays.
The this compound contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues and the N-terminus of proteins), and a maleimide group that specifically reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues). The polyethylene glycol (PEG) spacer increases the solubility of the reagent and the resulting conjugate in aqueous solutions.[1]
A key advantage of this heterobifunctional linker is the ability to perform a controlled, two-step conjugation, which minimizes the formation of unwanted homodimers or polymers.[1]
Principle of the Two-Step Conjugation
The biotinylation or conjugation process using this compound is a sequential, two-step reaction:
-
Step 1: Amine Modification. The NHS ester of the this compound reacts with primary amines on the first protein (Protein 1) to form a stable amide bond. This reaction is typically performed at a pH of 7.2-8.5.
-
Step 2: Sulfhydryl Conjugation. After removing the excess, unreacted this compound, the maleimide-activated Protein 1 is introduced to a second molecule containing a free sulfhydryl group (Protein 2 or a thiol-containing molecule). The maleimide group reacts with the sulfhydryl group to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.[1]
Quantitative Data Summary
The efficiency of each conjugation step is influenced by several factors, including the molar ratio of the reactants, reaction time, pH, and the intrinsic properties of the proteins involved. The following table summarizes quantitative data gathered from various sources to guide experimental design.
| Parameter | Step 1: NHS Ester Reaction | Step 2: Maleimide Reaction | Notes |
| Molar Ratio (Reagent:Protein) | 10-50 fold molar excess of this compound to Protein 1.[1] A 20-fold molar excess is a common starting point.[2] For dilute protein solutions (<2-3 mg/mL), a higher molar ratio may be required. | 1:1 to 5:1 molar ratio of maleimide-activated Protein 1 to Protein 2 (or thiol-molecule). | Optimal ratios should be determined empirically for each specific system. |
| Typical Efficiency / Degree of Labeling | Using a 20-fold molar excess on a 1-10 mg/mL antibody solution can result in 4-6 biotins per antibody. | Conjugation efficiencies of 58% to over 80% have been reported, depending on the reactants and conditions. | The number of accessible primary amines or free sulfhydryls on the protein will significantly impact the final degree of labeling/conjugation. |
| Reaction Time | 30-60 minutes at room temperature or 2 hours at 4°C. | 30 minutes to 2 hours at room temperature. For some reactions, >65% conjugation can be achieved within 5 minutes. | Reaction progress can be monitored by analytical techniques like HPLC or SDS-PAGE. |
| pH | 7.2 - 8.5 | 6.5 - 7.5 | The NHS ester is prone to hydrolysis at higher pH, while the maleimide group can react with amines above pH 7.5. |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol outlines the conjugation of two proteins, Protein 1 (containing primary amines) and Protein 2 (containing a free sulfhydryl group).
Materials:
-
This compound
-
Protein 1 (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein 2 (with a free sulfhydryl group)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (Step 1): Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Conjugation Buffer (Step 2): PBS, pH 6.5-7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Thiol-free reducing agent (if Protein 2 has disulfide bonds that need reduction), e.g., TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Activation of Protein 1 with this compound
-
Prepare Protein 1: Ensure Protein 1 is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS at pH 7.2-8.0. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the reaction.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein 1 solution. Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove the unreacted this compound using a desalting column or by dialysis against the Step 2 Conjugation Buffer (PBS, pH 6.5-7.0). This step is crucial to prevent the NHS ester from reacting with Protein 2.
Step 2: Conjugation of Maleimide-Activated Protein 1 to Protein 2
-
Prepare Protein 2: If necessary, reduce disulfide bonds in Protein 2 to generate free sulfhydryl groups. This can be done by incubating the protein with a thiol-free reducing agent like TCEP. Remove the reducing agent before proceeding to the next step.
-
Conjugation Reaction: Combine the maleimide-activated Protein 1 with Protein 2 in a molar ratio that is optimal for your specific application (a 1:1 molar ratio is a good starting point).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to the reaction mixture.
-
Purification and Analysis: Purify the resulting conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to separate the conjugate from unreacted proteins. Analyze the final product by SDS-PAGE and/or mass spectrometry to confirm conjugation.
Visualizations
Caption: Chemical Structure of this compound.
Caption: Two-Step Protein Conjugation Workflow.
References
Application Notes and Protocols for Covalent Enzyme Immobilization using Mal-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a pivotal technique in biotechnology, offering enhanced stability, reusability, and process control for enzymatic reactions. Covalent attachment of enzymes to solid supports provides a robust method to prevent leaching and maintain enzyme activity over extended periods. This document details the use of the heterobifunctional crosslinker, Maleimide-PEG3-N-hydroxysuccinimide (Mal-PEG3-NHS) ester, for the covalent immobilization of enzymes onto solid supports.
The Mal-PEG3-NHS ester linker contains two distinct reactive moieties: an NHS ester that reacts with primary amines (e.g., lysine residues on the enzyme surface) and a maleimide group that specifically reacts with sulfhydryl groups (e.g., cysteine residues).[1] The polyethylene glycol (PEG) spacer enhances the solubility of the linker and can improve the stability and reduce the immunogenicity of the conjugated enzyme.[2] This two-step conjugation strategy allows for controlled and oriented immobilization of enzymes.[1]
Principle of Immobilization
The immobilization process using this compound typically follows a two-step protocol. First, the solid support, functionalized with primary amine groups, is reacted with the NHS ester end of the crosslinker. This step forms a stable amide bond, leaving the maleimide group available for reaction. In the second step, the enzyme, which should possess accessible sulfhydryl groups, is introduced and covalently links to the support via a stable thioether bond.
Alternatively, if the enzyme is to be coupled via its amine groups and the support possesses sulfhydryl groups, the enzyme is first reacted with the NHS ester, and the resulting maleimide-activated enzyme is then introduced to the sulfhydryl-containing support. This document will focus on the first scenario where the support is amine-functionalized.
Quantitative Data Summary
The following table summarizes key performance indicators for enzymes immobilized using heterobifunctional crosslinkers. While specific data for this compound is often embedded in broader studies, this table provides representative values to guide expectations for immobilization efficiency, activity retention, and stability.
| Enzyme | Solid Support | Immobilization Efficiency (%) | Retained Activity (%) | Stability Enhancement |
| Lipase | Magnetic Nanoparticles | ~85% | ~79% | Maintained 100% initial activity after 6 cycles |
| α-Amylase | Glass Beads (covalent) | High | >69% after 5 cycles | Enhanced thermal and pH stability |
| Glucose Oxidase | Carbon Nanotubes | High | >90% after 15 cycles | Enhanced electron transfer rate |
| Peroxidase | Graphene Oxide | High | >70% after 10 cycles | Increased catalytic efficiency |
Note: These values are illustrative and can vary significantly based on the specific enzyme, support material, and immobilization conditions.
Experimental Protocols
Materials
-
Enzyme with accessible sulfhydryl groups
-
Amine-functionalized solid support (e.g., amine-functionalized agarose beads, silica beads, or magnetic nanoparticles)
-
This compound
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS, pH 7.2
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment
-
Standard laboratory equipment (pipettes, centrifuge, rotator, etc.)
Protocol 1: Activation of Amine-Functionalized Solid Support with this compound
This protocol describes the activation of an amine-functionalized solid support with the this compound crosslinker.
-
Preparation of Solid Support:
-
If using a slurry (e.g., agarose beads), wash the desired amount of the support with 10 bed volumes of deionized water, followed by 10 bed volumes of Reaction Buffer.
-
If using nanoparticles, wash them three times with Reaction Buffer. For magnetic nanoparticles, use a magnetic separator for washing steps.
-
-
Preparation of Crosslinker Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Note: Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[1]
-
-
Activation Reaction:
-
Resuspend the washed solid support in 1 bed volume of Reaction Buffer.
-
Add the freshly prepared this compound solution to the support slurry to achieve a final 10- to 50-fold molar excess of the crosslinker over the available amine groups on the support. Note: The final concentration of the organic solvent should not exceed 10% to maintain the stability of many proteins, though in this step, only the support is present.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle end-over-end rotation.
-
-
Washing of Activated Support:
-
After incubation, centrifuge the support and discard the supernatant.
-
Wash the activated support extensively with Reaction Buffer (at least 3 times with 10 bed volumes each) to remove any unreacted crosslinker.
-
Protocol 2: Immobilization of Enzyme onto Activated Solid Support
This protocol details the covalent attachment of a sulfhydryl-containing enzyme to the maleimide-activated solid support.
-
Preparation of Enzyme Solution:
-
Dissolve the enzyme in Reaction Buffer at a suitable concentration. If the enzyme contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat the enzyme with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.
-
-
Immobilization Reaction:
-
Immediately add the enzyme solution to the washed, maleimide-activated solid support.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
-
Quenching of Unreacted Maleimide Groups (Optional):
-
To block any remaining unreacted maleimide groups, add a solution of a sulfhydryl-containing compound (e.g., cysteine or 2-mercaptoethanol) to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Final Washing and Storage:
-
Wash the immobilized enzyme conjugate three times with Washing Buffer to remove any unbound enzyme.
-
Resuspend the immobilized enzyme in a suitable storage buffer (e.g., PBS with a bacteriostatic agent) and store at 4°C.
-
Characterization of Immobilized Enzyme
After immobilization, it is crucial to characterize the performance of the immobilized enzyme.
-
Immobilization Efficiency: Determine the amount of enzyme successfully immobilized by measuring the protein concentration in the supernatant before and after the immobilization reaction using a standard protein assay (e.g., Bradford or BCA assay).
-
Enzyme Activity: Measure the enzymatic activity of the immobilized enzyme and compare it to that of the free enzyme under the same conditions to determine the retained activity.
-
Stability Studies: Assess the thermal and pH stability of the immobilized enzyme by incubating it at various temperatures and pH values and measuring the residual activity over time. Compare the results with the free enzyme.
-
Reusability: Evaluate the operational stability of the immobilized enzyme by repeatedly using it in catalytic cycles and measuring the retained activity after each cycle.
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mal-PEG3-NHS Ester Reactions with Proteins
Welcome to the technical support center for Mal-PEG3-NHS ester reactions. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conjugating proteins using this heterobifunctional crosslinker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of the NHS ester with primary amines on a protein?
A1: The optimal pH for the N-hydroxysuccinimide (NHS) ester reaction with primary amines (like the side chain of lysine residues or the N-terminus) is between 7.2 and 8.5.[1][2][3] A frequently recommended pH range to achieve a good balance between reaction rate and NHS ester stability is 8.3 to 8.5.[4][5] At a lower pH, primary amines are protonated (-NH3+), which makes them poor nucleophiles and slows down the reaction. Conversely, at a pH higher than 8.5, the hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the amine and reduces conjugation efficiency.
Q2: What is the optimal pH for the reaction of the maleimide group with sulfhydryl groups on a protein?
A2: The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically from cysteine residues. The optimal pH range for this reaction is 6.5 to 7.5. Within this range, the reaction is highly selective for thiols. At a pH of 7.0, the reaction of maleimide with thiols is about 1,000 times faster than its reaction with amines. It is advisable to use the lowest possible pH within this range to maintain high selectivity.
Q3: Can I perform the NHS ester and maleimide reactions simultaneously? What is the recommended pH?
A3: Yes, it is possible to perform both reactions simultaneously. For simultaneous reactions, a pH of 7.2 to 7.5 is generally recommended as a compromise. This pH range is high enough to allow for the reaction of the NHS ester with amines, although it will be slower than at pH 8.3-8.5, while still being optimal for the maleimide-thiol reaction.
Q4: What are the major competing reactions I should be aware of?
A4: The two primary competing reactions are the hydrolysis of the NHS ester and the hydrolysis of the maleimide ring.
-
NHS Ester Hydrolysis: The NHS ester can react with water, leading to the formation of an unreactive carboxylic acid and reducing the amount of reagent available for conjugation. This hydrolysis is highly pH-dependent and accelerates significantly at higher pH values.
-
Maleimide Hydrolysis: The maleimide ring can also undergo hydrolysis, especially at pH values above 7.5, which opens the ring to form a non-reactive maleamic acid derivative.
-
Maleimide Reaction with Amines: At pH values above 7.5, the maleimide group can lose its selectivity for thiols and start to react with primary amines, such as those on lysine residues.
Q5: Which buffers should I use for my conjugation reaction?
A5: It is crucial to use amine-free and thiol-free buffers. Phosphate-buffered saline (PBS), HEPES, and borate buffers are commonly used for NHS ester reactions. For maleimide reactions, PBS, HEPES, and Tris buffers are suitable. Avoid buffers containing primary amines like Tris (tris(hydroxymethyl)aminomethane) and glycine when performing the NHS ester reaction, as they will compete with your protein for reaction with the NHS ester.
Data Presentation
Table 1: pH Influence on NHS Ester and Maleimide Reactions
| pH Range | NHS Ester Reaction with Amines | Maleimide Reaction with Thiols | Key Considerations |
| < 6.5 | Very slow due to amine protonation. | Very slow as the thiol group is protonated. | Impractically slow for both reactions. |
| 6.5 - 7.5 | Slower reaction rate, requiring longer incubation. | Optimal range for high selectivity. | Recommended for maleimide-specific reactions or two-step conjugations. |
| 7.2 - 8.5 | Generally accepted optimal range. | Increased risk of reaction with amines. | A good compromise for one-pot reactions is pH 7.2-7.5. |
| > 8.5 | Fast reaction, but significant hydrolysis of the NHS ester. | Significant maleimide hydrolysis and reaction with amines. | Generally not recommended due to increased side reactions and reagent instability. |
Table 2: Stability of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life of Hydrolysis | Reference |
| 7.0 | 0°C | 4-5 hours | |
| 8.6 | 4°C | 10 minutes |
Troubleshooting Guides
Problem: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS ester | Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare the this compound solution fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH. |
| Hydrolysis of maleimide group | Maintain the reaction pH between 6.5 and 7.5 for the maleimide-thiol conjugation. Avoid storing the maleimide-containing reagent in aqueous solutions. |
| Presence of competing nucleophiles in the buffer | Use amine-free buffers such as PBS or HEPES for the NHS ester reaction. If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange before starting the conjugation. |
| Inactive reagent | Mal-PEG3-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation. |
| Inaccessible primary amines or sulfhydryl groups on the protein | The reactive groups on your protein may be sterically hindered or buried within its structure. Consider using a crosslinker with a longer PEG spacer arm. For inaccessible sulfhydryl groups, partial denaturation might be an option if the protein's native conformation is not critical. |
| Disulfide bonds present in the protein | Maleimides react with free thiols, not disulfide bonds. Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is recommended over DTT because it does not contain a thiol group and won't compete with the maleimide reaction. If DTT is used, it must be removed before adding the maleimide reagent. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein with a Thiol-Containing Molecule
This protocol is for first reacting the NHS ester of Mal-PEG3-NHS with the primary amines on a protein, followed by the reaction of the maleimide group with a sulfhydryl-containing molecule.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Thiol-containing molecule.
-
Desalting column.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
NHS Ester Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove the non-reacted crosslinker using a desalting column equilibrated with a suitable buffer for the maleimide reaction (e.g., PBS, pH 6.5-7.5).
-
Maleimide Reaction: Immediately add the thiol-containing molecule to the maleimide-activated protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis.
Protocol 2: One-Pot Conjugation
This protocol is for the simultaneous reaction of the NHS ester and maleimide groups.
Materials:
-
Protein with both primary amines and free sulfhydryl groups.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5.
-
Desalting column.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer (pH 7.2-7.5) to a concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the crosslinker to the protein solution.
-
Incubation: Incubate for 2 hours at room temperature.
-
Purification: Remove excess crosslinker and purify the conjugate using a desalting column or dialysis.
Mandatory Visualization
Caption: Reaction pathways for this compound conjugation.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Mal-PEG3-NHS Ester
Welcome to the technical support center for Mal-PEG3-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during bioconjugation experiments, ensuring optimal efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the NHS ester and maleimide groups of this compound?
A1: The NHS ester and maleimide moieties have different optimal pH ranges for their respective reactions. The NHS ester reacts most efficiently with primary amines (e.g., lysine residues) at a pH of 7.2-8.5.[1][][3] Below this range, the amine is protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes rapid. The maleimide group reacts specifically with sulfhydryl groups (e.g., cysteine residues) at a pH of 6.5-7.5.[4] Above pH 7.5, the maleimide group can also react with amines and its hydrolysis rate increases.[4] For two-step conjugations, it is common to perform the NHS ester reaction first at pH 7.2-8.0 and then the maleimide reaction at pH 6.5-7.5.
Q2: My this compound reagent has been stored for a while. How can I be sure it's still active?
A2: Mal-PEG3-NHS esters are sensitive to moisture and should be stored at -20°C or -80°C in a desiccated environment. Before use, the vial should be equilibrated to room temperature before opening to prevent condensation. To test the activity of the NHS ester, you can monitor the release of N-hydroxysuccinimide (NHS) at 260 nm after intentionally hydrolyzing a small amount with a strong base. A significant increase in absorbance compared to a non-hydrolyzed sample indicates that the reagent was active.
Q3: What are the most common reasons for low conjugation efficiency?
A3: Low conjugation efficiency can stem from several factors:
-
Hydrolysis of the NHS ester: This is a major competing reaction, especially at higher pH and temperatures.
-
Inactive Reagent: Improper storage or handling of the this compound can lead to degradation.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time for either the NHS ester or maleimide reaction.
-
Presence of Competing Molecules: Buffers containing primary amines (e.g., Tris, glycine) or free thiols will compete with the target molecules.
-
Issues with the Biomolecule: The target amine or sulfhydryl groups may be inaccessible (e.g., buried within the protein structure) or oxidized (in the case of cysteines).
Q4: Can I perform a one-pot conjugation with this compound?
A4: While a two-step protocol is generally recommended to ensure specificity, a one-pot reaction can be performed. In this case, the reaction is typically carried out at a pH of 7.2-7.5, which is a compromise between the optimal pH for both the NHS ester and maleimide reactions. However, this approach may lead to lower efficiency and a less defined final product.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low conjugation efficiency.
Problem 1: Low or No Conjugation to Primary Amines (NHS Ester Reaction)
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare the this compound stock solution fresh in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH. |
| Incorrect Buffer Composition | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your sample is in an incompatible buffer (e.g., Tris, glycine), perform a buffer exchange using dialysis or a desalting column before the reaction. |
| Suboptimal Molar Ratio | Increase the molar excess of the this compound to the amine-containing molecule. A 10- to 50-fold molar excess is a common starting point. |
| Low Reaction Temperature | While reactions can be performed at 4°C to minimize hydrolysis, this also slows down the conjugation rate. Consider performing the reaction at room temperature for 1-4 hours. |
| Inaccessible Amine Groups | The primary amines on your protein may be sterically hindered. Consider using a longer PEG linker if available or exploring alternative conjugation strategies. |
Problem 2: Low or No Conjugation to Sulfhydryl Groups (Maleimide Reaction)
| Possible Cause | Recommended Solution |
| Oxidized Sulfhydryl Groups | Ensure that the sulfhydryl groups on your molecule are in a reduced state. Treat your protein with a reducing agent like DTT or TCEP prior to conjugation. It is crucial to remove the reducing agent before adding the maleimide-containing molecule. |
| Incorrect Buffer pH | Maintain the reaction pH between 6.5 and 7.5 for optimal maleimide reactivity and stability. At pH values above 7.5, the maleimide group can hydrolyze or react with amines. |
| Hydrolysis of Maleimide Group | Avoid prolonged incubations at pH > 7.5. The maleimide ring can open, rendering it unreactive towards thiols. |
| Insufficient Molar Excess | Use a molar excess of the maleimide-activated molecule to the sulfhydryl-containing molecule. A 5- to 20-fold molar excess is a typical starting point. |
Quantitative Data Summary
The following tables provide quantitative data to aid in experimental design and troubleshooting.
Table 1: Effect of pH and Temperature on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Note: This data is for general NHS esters and provides a strong estimate for the behavior of the NHS ester moiety on the this compound linker.
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Reaction Step | Parameter | Recommended Range | Notes |
| NHS Ester Reaction | pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often recommended as an ideal balance between amine reactivity and NHS ester stability. |
| Temperature | 4°C - Room Temperature | Room temperature for 1-4 hours or 4°C overnight. | |
| Molar Excess (Linker:Amine) | 10 - 50 fold | Higher excess may be needed for dilute protein solutions. | |
| Maleimide Reaction | pH | 6.5 - 7.5 | Minimizes side reactions with amines and hydrolysis of the maleimide group. |
| Temperature | Room Temperature | Typically 1-2 hours. | |
| Molar Excess (Linker:Thiol) | 5 - 20 fold | Ensure complete removal of any reducing agents prior to this step. |
Experimental Protocols
Two-Step Antibody-Drug Conjugation (ADC) Protocol
This protocol outlines a general two-step procedure for conjugating a drug to an antibody using this compound.
Part 1: Activation of the Antibody with this compound
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. Ensure the final concentration of the organic solvent is below 10% to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to a maleimide-reactive buffer (e.g., PBS, pH 6.5-7.0).
Part 2: Conjugation of the Drug to the Activated Antibody
-
Prepare Drug Solution: Dissolve the thiol-containing drug in a compatible solvent.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the drug to the activated antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To cap any unreacted maleimide groups, add a final concentration of 10 mM cysteine.
-
Purification: Purify the final ADC using size-exclusion chromatography or other appropriate methods to remove excess drug and other byproducts.
Visualizations
Caption: Two-step experimental workflow for antibody-drug conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
Technical Support Center: Purification of Mal-PEG3-NHS Ester Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG3-NHS ester conjugation. Here you will find detailed information on how to remove unreacted this compound from your reaction mixture, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my reaction?
A1: Leaving unreacted this compound in your reaction mixture can lead to several issues. The maleimide group can non-specifically react with sulfhydryl groups in downstream applications, while the NHS ester can react with any primary amines present. This can result in high background signals, reduced specific activity of your conjugate, and inaccurate quantification. Furthermore, the presence of the unreacted linker can interfere with analytical techniques used for characterization.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods for removing small molecules like unreacted this compound from larger protein conjugates are:
-
Size Exclusion Chromatography (SEC) / Desalting: This technique separates molecules based on their size.[1][2]
-
Dialysis: This method involves the use of a semi-permeable membrane to separate molecules based on size differences.[3][4]
-
Precipitation: This involves causing the protein conjugate to precipitate, leaving the smaller unreacted linker in the supernatant.[5]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including the size of your protein, the volume of your sample, the required purity, and the available equipment. The following decision tree can guide you in selecting the most appropriate method.
Q4: Should I quench the reaction before purification?
A4: Yes, it is highly recommended to quench the reaction before purification. The NHS ester is susceptible to hydrolysis, but quenching ensures that any remaining active NHS esters are deactivated. This can be done by adding a small molecule containing a primary amine, such as Tris or glycine, to the reaction mixture.
Troubleshooting Guides
Size Exclusion Chromatography (SEC) / Desalting
Issue 1: Poor separation of protein conjugate and unreacted linker.
-
Possible Cause: Incorrect column choice.
-
Solution: Ensure you are using a desalting column with an appropriate fractionation range for your protein. For most proteins, a column like a Sephadex G-25 is suitable as it is designed to separate molecules with a molecular weight greater than 5,000 Da from smaller molecules.
-
-
Possible Cause: Sample volume is too large.
-
Solution: For optimal resolution, the sample volume should not exceed 30% of the total column volume.
-
-
Possible Cause: Flow rate is too high.
-
Solution: A lower flow rate generally results in better resolution.
-
Issue 2: Low recovery of the protein conjugate.
-
Possible Cause: Non-specific binding of the protein to the column matrix.
-
Solution: Ensure the buffer composition is optimal. Increasing the ionic strength of the buffer (e.g., by adding 150 mM NaCl) can help to reduce ionic interactions between the protein and the matrix.
-
-
Possible Cause: Protein precipitation on the column.
-
Solution: If your protein is prone to aggregation at high concentrations, consider diluting the sample before loading it onto the column. Also, ensure the buffer conditions (pH, salt concentration) are suitable for your protein's stability.
-
| Parameter | Recommendation |
| Column Type | Sephadex G-25, HiTrap Desalting, or equivalent |
| Fractionation Range | Suitable for separating molecules >5 kDa from <1.5 kDa |
| Sample Volume | < 30% of total column volume |
| Flow Rate | As recommended by the column manufacturer (slower for higher resolution) |
| Mobile Phase | Buffer compatible with your protein (e.g., PBS) |
Dialysis
Issue 1: Protein sample is lost after dialysis.
-
Possible Cause: Incorrect molecular weight cut-off (MWCO) of the dialysis membrane.
-
Solution: The MWCO of the dialysis membrane should be at least 3-6 times smaller than the molecular weight of your protein to ensure its retention. For a typical antibody (~150 kDa), a 10-20 kDa MWCO membrane is appropriate.
-
-
Possible Cause: Protein precipitation inside the dialysis tubing.
-
Solution: This can occur if the buffer conditions are not optimal for your protein's solubility. Ensure the dialysis buffer has an appropriate pH and ionic strength. If the protein was in a high concentration of a solubilizing agent (like urea), a gradual decrease in the agent's concentration during dialysis is recommended to prevent aggregation.
-
-
Possible Cause: Non-specific binding to the dialysis membrane.
-
Solution: For dilute protein samples (<0.1 mg/mL), non-specific binding can be significant. Consider adding a carrier protein like BSA to the sample before dialysis.
-
Issue 2: Incomplete removal of the unreacted linker.
-
Possible Cause: Insufficient dialysis time or buffer volume.
-
Solution: Increase the dialysis time and perform several buffer changes. A general rule is to use a buffer volume that is at least 100 times the sample volume.
-
| Parameter | Recommendation |
| Membrane MWCO | 3-6 times smaller than the protein's molecular weight |
| Dialysis Buffer Volume | ≥ 100 times the sample volume |
| Number of Buffer Changes | At least 3-4 changes over 24-48 hours |
| Temperature | 4°C to maintain protein stability |
Precipitation
Issue 1: Low recovery of the precipitated protein.
-
Possible Cause: Incomplete precipitation.
-
Solution: Ensure you are using the correct concentration of the precipitating agent. For acetone precipitation, a common ratio is 4 parts cold acetone to 1 part protein solution. For ammonium sulfate, the required saturation percentage will vary depending on the protein.
-
-
Possible Cause: Protein pellet is not firmly packed.
-
Solution: Increase the centrifugation speed or time to ensure the pellet is compact, which will minimize loss during the removal of the supernatant.
-
Issue 2: Precipitated protein is difficult to redissolve.
-
Possible Cause: Protein denaturation.
-
Solution: Precipitation, especially with organic solvents like acetone, can cause protein denaturation. It is crucial to perform the precipitation at low temperatures (e.g., -20°C for acetone). After precipitation, resuspend the pellet in a buffer that is optimal for your protein's solubility.
-
| Method | Precipitating Agent Concentration | Incubation Conditions | Centrifugation |
| Acetone Precipitation | 4 volumes of -20°C acetone to 1 volume of sample | -20°C for at least 1 hour | 13,000-15,000 x g for 10 min at 4°C |
| Ammonium Sulfate Precipitation | Varies by protein (start with 50% saturation) | 4°C with gentle stirring for at least 1 hour | 10,000-25,000 x g for 20-30 min at 4°C |
Experimental Protocols
Protocol 1: Quenching the Reaction
-
After the desired reaction time for the this compound conjugation, add a quenching buffer such as 1 M Tris-HCl, pH 7.4, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
Protocol 2: Size Exclusion Chromatography (Desalting)
-
Equilibrate the desalting column (e.g., Sephadex G-25) with a buffer compatible with your protein (e.g., PBS).
-
Allow the buffer to drain from the column until it reaches the top of the column bed.
-
Carefully load the quenched reaction mixture onto the center of the column bed.
-
Allow the sample to enter the column bed completely.
-
Add the elution buffer to the top of the column and begin collecting fractions.
-
The larger protein conjugate will elute first, followed by the smaller unreacted linker. Monitor the fractions by measuring absorbance at 280 nm to detect the protein.
Protocol 3: Dialysis
-
Pre-wet the dialysis membrane with the appropriate MWCO in the dialysis buffer.
-
Load the quenched reaction mixture into the dialysis tubing or cassette and securely close it.
-
Place the sealed dialysis bag in a beaker containing the dialysis buffer (at least 100 times the sample volume) at 4°C with gentle stirring.
-
Allow dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer and continue dialysis. Repeat the buffer change at least two more times over a period of 24-48 hours.
-
Recover the purified protein conjugate from the dialysis tubing.
Protocol 4: Acetone Precipitation
-
Cool the required volume of acetone to -20°C.
-
In an acetone-compatible tube, add 4 volumes of the cold acetone to your quenched protein solution.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the unreacted linker.
-
Allow the protein pellet to air-dry for about 30 minutes to remove residual acetone.
-
Resuspend the protein pellet in a suitable buffer.
References
- 1. DEAE Sephadex A-50 vs Sephadex G-25: Ion Exchange vs Gel Filtration Chromatography [sunresinlifesciences.com]
- 2. Sephadex G-25 Fine vs Sephadex G-25 Medium: Choosing the Right Gel Filtration Medium - Sunresin Life Sciences [sunresinlifesciences.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
side reactions of maleimide group in Mal-PEG3-NHS ester
Welcome to the technical support center for Mal-PEG3-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on utilizing this heterobifunctional crosslinker. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during bioconjugation experiments, with a focus on the side reactions of the maleimide group.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional crosslinker used to covalently link two molecules. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues in proteins), and a maleimide group that reacts with sulfhydryl (thiol) groups (like the side chain of cysteine residues). The PEG3 linker is a short, hydrophilic polyethylene glycol spacer that increases the solubility of the conjugate and reduces steric hindrance.[1][2][3]
Q2: What is the optimal pH for reacting the maleimide group with a thiol?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[4][5] Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q3: What are the most common side reactions of the maleimide group?
The primary side reactions include:
-
Hydrolysis: In aqueous solutions, the maleimide ring can hydrolyze to an unreactive maleamic acid, especially at pH values above 7.5.
-
Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine), leading to a loss of specificity.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is reversible and can undergo exchange with other thiols, a particular concern in the high-thiol environment in vivo (e.g., with glutathione).
-
Thiazine Rearrangement: A rearrangement can occur when the maleimide reacts with an N-terminal cysteine residue.
Q4: How should I store this compound?
This compound is moisture-sensitive. It should be stored at -20°C with a desiccant. For experimental use, it is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use and to avoid aqueous storage. Unused stock solutions in anhydrous solvent can be stored at -20°C for up to a month.
Q5: How can I improve the stability of the final maleimide-thiol conjugate?
The stability of the thioether linkage can be significantly enhanced by post-conjugation hydrolysis of the thiosuccinimide ring. This ring-opening reaction forms a stable succinamic acid thioether that is not susceptible to the retro-Michael reaction. This can be achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Protocol |
| Low or No Conjugation Yield | Hydrolysis of Maleimide Reagent | Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in aqueous buffers. |
| Oxidized Thiols in Protein/Peptide | Reduce disulfide bonds to free thiols prior to conjugation using a non-thiol reducing agent like TCEP. See Protocol 1 for details. | |
| Incorrect Reaction pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use amine-free buffers like PBS or HEPES. | |
| Insufficient Molar Ratio | Increase the molar excess of the this compound. A 10-20 fold molar excess is a common starting point for protein labeling. | |
| Off-Target Labeling (e.g., on Lysine) | High Reaction pH | Maintain the reaction pH at or below 7.5 to ensure chemoselectivity for thiols over amines. |
| Amine-Containing Buffers | Avoid using buffers that contain primary amines, such as Tris, especially if the pH is near or above 7.5. | |
| Conjugate is Unstable (Loss of Payload) | Retro-Michael Reaction (Thiol Exchange) | After purification of the conjugate, perform a post-conjugation hydrolysis step to open the thiosuccinimide ring and form a more stable linkage. See Protocol 3 for details. |
| Reaction with N-terminal Cysteine | If conjugation is with an N-terminal cysteine, be aware of potential thiazine rearrangement. This can sometimes be mitigated by adjusting pH or can be driven to completion to form a stable product. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters related to the reactivity and stability of the maleimide group.
Table 1: pH Dependence of Maleimide Reactions
| pH Range | Relative Rate of Thiol Reaction | Competing Amine Reaction | Maleimide Hydrolysis Rate | Recommendation |
| < 6.5 | Very Low | Negligible | Low | Reaction is impractically slow. |
| 6.5 - 7.5 | High | Negligible (Thiol reaction is ~1000x faster at pH 7.0) | Moderate | Optimal range for specific thiol conjugation. |
| > 7.5 | Very High | Becomes significant, leading to loss of selectivity. | High | Not recommended due to increased side reactions. |
Table 2: Half-life (t½) of Post-Conjugation Thiosuccinimide Ring Hydrolysis at 37°C
| Conjugate Type | Condition | Approximate Half-life (t½) | Significance |
| N-alkyl thiosuccinimide (Standard conjugate) | pH 7.4 | ~27 hours | Hydrolysis is slow under physiological conditions, making the conjugate susceptible to thiol exchange if not stabilized. |
| N-alkyl thiosuccinimide (Standard conjugate) | pH 9.2 | ~14 hours (for complete hydrolysis) | Alkaline conditions significantly accelerate the stabilizing ring-opening reaction. |
| N-aryl thiosuccinimide | pH 7.4 | ~1.5 hours | N-aryl maleimides (not standard) are designed for faster self-hydrolysis and stabilization. |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds with TCEP
-
Protein Preparation: Dissolve the protein containing disulfide bonds in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5. A typical protein concentration is 1-10 mg/mL.
-
Add TCEP: Add a 10-100 fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution. TCEP is recommended as it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.
-
Incubation: Incubate the mixture for 20-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.
-
Proceed to Conjugation: The reduced protein solution is now ready for conjugation with the maleimide reagent.
Protocol 2: General this compound Conjugation (Thiol-Maleimide Reaction)
-
Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
To the reduced and buffered protein solution (from Protocol 1 or a protein with a free thiol), add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution.
-
The final concentration of the organic solvent should ideally not exceed 10%.
-
Gently mix the reaction. If the reagents are light-sensitive, protect the reaction vessel from light.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction and consume any excess maleimide, a small molecule thiol like cysteine or β-mercaptoethanol can be added at a final concentration of 1-10 mM and incubated for 15 minutes.
-
Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 3: Post-Conjugation Hydrolysis for Increased Stability
-
Perform Conjugation and Purification: Follow Protocols 1 and 2 to create and purify the maleimide-thiol conjugate. It is crucial to remove all unreacted maleimide and reducing agents.
-
Induce Hydrolysis: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
-
Incubation: Incubate the solution at room temperature or 37°C. Monitor the ring-opening hydrolysis via mass spectrometry until the reaction is complete (typically several hours, see Table 2).
-
Re-neutralize: Once hydrolysis is complete, exchange the buffer back to a neutral pH (e.g., PBS pH 7.4) for storage or downstream applications.
Visualizations
Caption: Desired vs. Side Reactions of Maleimide.
Caption: Experimental workflow for conjugation and stabilization.
Caption: Logical relationship of conjugate stability.
References
Technical Support Center: Quenching Excess Mal-PEG3-NHS Ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mal-PEG3-NHS ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in a this compound conjugation reaction?
Quenching is a critical step to stop the conjugation reaction by deactivating any unreacted, excess this compound. This prevents the labeling of non-target molecules in subsequent steps and ensures the homogeneity of the final conjugate.[1][2] Unquenched NHS esters can continue to react with any primary amines present in subsequent buffers or purification systems.
Q2: What are the most common quenching agents for NHS ester reactions?
The most common quenching agents are small molecules containing primary amines. These include:
-
Tris (tris(hydroxymethyl)aminomethane): Widely used due to its high reactivity with NHS esters.[3][4]
-
Glycine: Another effective quenching agent that readily reacts with NHS esters.[5]
-
Lysine: A primary amine-containing amino acid that can also be used for quenching.
-
Ethanolamine: An alternative primary amine for quenching reactions.
-
Hydroxylamine: This reagent can also be used and results in the formation of a hydroxamate from the NHS ester.
Q3: How do quenching agents work?
Quenching agents with primary amines act as nucleophiles that attack the ester group of the N-hydroxysuccinimide (NHS) ester. This reaction is faster than the hydrolysis of the NHS ester, especially at neutral to slightly basic pH, and effectively caps the reactive NHS ester, rendering it inert.
Q4: Does the quenching process affect the maleimide group of the this compound?
The maleimide group is susceptible to hydrolysis, particularly at pH values above 7.5. Since quenching is often performed at a pH between 7.2 and 8.5, there is a potential for maleimide hydrolysis to occur. It is crucial to perform the quenching step for a controlled duration and at an appropriate pH to minimize this side reaction. While common quenching agents like Tris and glycine are primarily intended to react with the NHS ester, the basic nature of the quenching buffer can contribute to maleimide instability.
Q5: How can I confirm that the quenching was successful?
Successful quenching means that all excess this compound has been deactivated. This can be indirectly verified by the absence of non-specific labeling in downstream applications. For a more direct assessment, analytical techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can be used to analyze the reaction mixture. The absence of the peak corresponding to the unquenched this compound would indicate a complete reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Quenching / Non-specific Labeling | Insufficient concentration of quenching agent. | Increase the molar excess of the quenching agent (typically 20-50 mM final concentration is effective). |
| Too short quenching time. | Extend the quenching incubation time (e.g., from 15 minutes to 30-60 minutes at room temperature). | |
| Inefficient quenching agent. | While both Tris and glycine are effective, Tris is reported to be a more efficient quencher for some cross-linking reactions. Consider switching to Tris if using glycine. | |
| Loss of Maleimide Activity | High pH of the quenching buffer. | Perform quenching at a pH between 7.2 and 7.5 to balance NHS ester reactivity and maleimide stability. |
| Prolonged quenching time at elevated temperature. | Conduct the quenching step at room temperature or 4°C and for the minimum time required for complete quenching. | |
| Precipitation During Quenching | High concentration of the conjugated protein. | Perform the quenching reaction in a larger volume to reduce the final protein concentration. |
| Change in buffer composition leading to insolubility. | Ensure the quenching buffer is compatible with the protein conjugate. A buffer exchange step prior to quenching might be necessary in some cases. | |
| Difficulty Reproducing Quenching Results | Inconsistent timing of quenching addition. | Standardize the time point at which the quenching buffer is added to the conjugation reaction. |
| Degradation of quenching agent stock solution. | Prepare fresh quenching agent solutions before each experiment. |
Quantitative Data Summary
| Parameter | Tris | Glycine | Hydroxylamine | Hydrolysis (pH 8.6, 4°C) |
| Typical Concentration | 20-500 mM | 100 mM | 10-50 mM | N/A |
| Typical Quenching Time | 15-60 min | 15 min | 15-60 min | 10 min (half-life) |
| Relative Quenching Efficiency | Generally considered highly efficient. | Effective. | Effective. | Slower than amine-based quenching. |
| Potential Side Reactions | Can potentially reverse formaldehyde cross-links (less relevant for NHS esters). | Minimal side reactions reported. | Forms a hydroxamate. | Regenerates a carboxyl group. |
Experimental Protocols
Protocol 1: Standard Quenching of this compound
Objective: To effectively quench the reaction of excess this compound after conjugation to a primary amine-containing molecule.
Materials:
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Conjugation reaction mixture containing unreacted this compound.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.
-
Reaction vessel.
-
Pipettes and tips.
Procedure:
-
Following the completion of the conjugation reaction, prepare the quenching buffer.
-
Add the quenching buffer to the reaction mixture to achieve a final concentration of 20-50 mM. For example, add 20-50 µL of 1 M Tris-HCl or Glycine to a 1 mL reaction volume.
-
Mix the solution gently by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 15-30 minutes.
-
Proceed with the purification of the conjugate (e.g., dialysis, size-exclusion chromatography) to remove the quenched linker and other reaction byproducts.
Protocol 2: Assessment of Maleimide Activity Post-Quenching using Ellman's Test
Objective: To determine the reactivity of the maleimide group on the purified conjugate after the quenching step.
Materials:
-
Purified conjugate solution.
-
Ellman's Reagent (DTNB).
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.0.
-
Cysteine or another thiol-containing standard.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of Ellman's Reagent in the Reaction Buffer.
-
Prepare a standard curve using known concentrations of cysteine.
-
Add the purified conjugate to the Reaction Buffer.
-
Add the Ellman's Reagent solution to both the standards and the conjugate sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Determine the concentration of free thiols that have reacted with the maleimide groups by comparing the absorbance of the sample to the standard curve. A lower absorbance compared to a non-quenched control would indicate preservation of maleimide activity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Mal-PEG3-NHS Ester Conjugates in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Maleimide-PEG3-N-hydroxysuccinimide (Mal-PEG3-NHS) ester conjugates in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Mal-PEG3-NHS ester conjugates in plasma?
A1: The primary stability concerns for this compound conjugates in plasma revolve around the two reactive moieties: the NHS ester and the maleimide group. The NHS ester is susceptible to hydrolysis, a reaction that is accelerated at physiological pH and by plasma esterases. This hydrolysis competes with the desired reaction with primary amines on target molecules[1][2]. The maleimide group, once conjugated to a thiol group on a target molecule, can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like albumin and glutathione which are abundant in plasma.
Q2: What is the optimal pH for working with Mal-PEG3-NHS esters?
A2: The optimal pH for using Mal-PEG3-NHS esters is a compromise between the reactivity of the two functional groups and their stability. The NHS ester reacts with primary amines at a pH of 7-9, while the maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5[1][3]. To minimize hydrolysis of the NHS ester and non-specific reactions of the maleimide group with amines, conjugations are typically performed at a pH of 7.2-7.5[1].
Q3: How should I store this compound reagents to ensure their stability?
A3: Mal-PEG3-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant. Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation. It is recommended to dissolve the needed amount of the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and to discard any unused reconstituted reagent. Storing the reagent in solution is not recommended due to hydrolysis.
Q4: What are the main degradation pathways for this compound conjugates in plasma?
A4: In plasma, the primary degradation pathways are:
-
Hydrolysis of the NHS ester: The ester bond is cleaved by water and plasma esterases, rendering it inactive for conjugation to primary amines.
-
Retro-Michael addition of the maleimide-thiol adduct: The thioether bond formed between the maleimide and a cysteine residue can break, leading to the release of the conjugated molecule. This is often followed by the maleimide reacting with other thiol-containing molecules in the plasma, such as albumin.
Q5: Can I reuse a solution of this compound?
A5: It is not recommended to reuse solutions of this compound. The NHS ester moiety is prone to hydrolysis in aqueous solutions and even in organic solvents if moisture is present. To ensure maximum reactivity, a fresh solution should be prepared for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation to primary amines | Hydrolysis of the NHS ester: The reagent was exposed to moisture during storage or the reconstituted solution was not used immediately. The reaction buffer pH is too high, accelerating hydrolysis. | Store the reagent properly with a desiccant at -20°C and allow it to warm to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF right before use. Perform the conjugation reaction at a pH between 7.2 and 8.5. |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for reaction with the NHS ester. | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES. If necessary, perform a buffer exchange of your sample before the conjugation reaction. | |
| Low or no conjugation to sulfhydryl groups | Incorrect pH of the reaction buffer: The optimal pH for the maleimide-thiol reaction is 6.5-7.5. At lower pH, the reaction is slow, and at higher pH, the maleimide can react with amines or hydrolyze. | Adjust the pH of your reaction buffer to be within the optimal range of 6.5-7.5. |
| Oxidation of sulfhydryl groups: Free thiols on the target molecule may have formed disulfide bonds and are no longer available for conjugation. | Reduce disulfide bonds in your protein using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation. Ensure buffers are degassed to minimize re-oxidation. | |
| Rapid loss of conjugated payload in plasma | Retro-Michael reaction of the maleimide-thiol adduct: The thioether bond is cleaving due to the presence of high concentrations of thiols in plasma (e.g., albumin, glutathione). | Consider strategies to stabilize the maleimide-thiol linkage, such as hydrolysis of the thiosuccinimide ring to the more stable succinamic acid. This can sometimes be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.0-8.5) in a controlled manner after the initial conjugation. For applications requiring very high stability, consider alternative conjugation chemistries. |
| Enzymatic cleavage of the conjugate: Plasma enzymes other than esterases might be cleaving the conjugate at a different location. | This is highly dependent on the nature of the conjugated molecule. If suspected, the degradation products can be analyzed by mass spectrometry to identify the cleavage site. | |
| Inconsistent experimental results | Variability in reagent activity: The this compound reagent may have degraded due to improper storage or handling. | Always handle the reagent as recommended, minimizing exposure to moisture. It is good practice to qualify a new batch of reagent to ensure its reactivity before use in critical experiments. |
Quantitative Data Summary
The stability of this compound conjugates in plasma is influenced by the stability of both the NHS ester and the maleimide-thiol adduct.
NHS Ester Stability in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | 1 hour |
| 8.6 | 4 | 10 minutes |
Note: The actual half-life in plasma is expected to be shorter due to enzymatic activity.
Maleimide-Thiol Adduct Stability in the Presence of Thiols
The stability of the thioether bond formed between the maleimide and a thiol is challenged by the presence of other thiols in plasma, which can lead to a retro-Michael reaction and subsequent thiol exchange. The following table summarizes representative half-life data for the cleavage of maleimide-thiol adducts in the presence of a reducing agent like glutathione, which mimics the plasma environment.
| Maleimide-Thiol Adduct | Condition | Half-life |
| N-ethylmaleimide conjugated to 4-mercaptophenylacetic acid | Incubated with glutathione | 20-80 hours |
| Maleimide-PEG conjugated to hemoglobin | Incubated with 1 mM GSH at 37°C | ~70% conjugation remaining after 7 days |
Note: The stability can vary depending on the specific thiol and the structure of the maleimide derivative.
Experimental Protocols
Protocol 1: General Procedure for Two-Step Conjugation of a Protein with a Sulfhydryl-Containing Molecule using this compound
This protocol describes the initial reaction of the NHS ester with a primary amine on a protein, followed by the reaction of the maleimide group with a sulfhydryl-containing molecule.
Materials:
-
Protein with primary amines (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Amine-free buffer, e.g., 100 mM phosphate buffer, pH 7.2-7.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the Protein-NH2 in the Conjugation Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Conjugation Buffer.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
NHS Ester Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH2 solution. The exact molar ratio may need to be optimized.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Removal of Excess Crosslinker: Remove the excess, unreacted this compound using a desalting column equilibrated with the Conjugation Buffer.
-
Maleimide Reaction: Immediately add the sulfhydryl-containing Molecule-SH to the desalted, maleimide-activated protein solution. The molar ratio of Molecule-SH to Protein-NH2 should be optimized based on the desired final product.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as L-cysteine can be added in excess.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted Molecule-SH and other byproducts.
Protocol 2: In Vitro Plasma Stability Assay using LC-MS
This protocol provides a general method to assess the stability of a this compound conjugate in plasma.
Materials:
-
This compound conjugate
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile with 0.1% formic acid (Protein precipitation solution)
-
Centrifuge
-
LC-MS system
Procedure:
-
Sample Preparation: Spike the this compound conjugate into pre-warmed plasma at a final concentration of 1 µM. A corresponding control sample should be prepared by spiking the conjugate into PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) from each sample.
-
Protein Precipitation: Immediately add the aliquot to a tube containing a set volume of ice-cold protein precipitation solution (e.g., 200 µL). Vortex vigorously to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze it by LC-MS to quantify the amount of the intact conjugate remaining at each time point.
-
Data Analysis: Plot the percentage of the intact conjugate remaining versus time. The half-life (t½) of the conjugate in plasma can be calculated from the degradation curve.
Visualizations
Figure 1. Competing pathways for the NHS ester moiety of the this compound conjugate.
Figure 2. Conjugation and subsequent degradation pathway of the maleimide moiety in plasma.
Figure 3. Experimental workflow for the in vitro plasma stability assay of a this compound conjugate.
References
Technical Support Center: Purification of Mal-PEG3-NHS Ester Labeled Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of antibodies labeled with Mal-PEG3-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of purifying antibodies after labeling with this compound?
A1: Purification is a critical step to remove unconjugated this compound linkers, as well as any antibody aggregates or fragments that may have formed during the labeling reaction. Failure to remove these impurities can lead to inaccurate quantification of conjugation efficiency, reduced assay sensitivity, and potential immunogenicity in therapeutic applications. A typical Protein A chromatography step can yield >99% pure monoclonal antibody (mAb), free of process impurities.[1]
Q2: What are the most common methods for purifying labeled antibodies?
A2: The most common and effective methods for purifying labeled antibodies include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is highly effective at removing small, unconjugated linkers and resolving monomers from aggregates.
-
Affinity Chromatography (e.g., Protein A or Protein G): Provides high selectivity for antibodies, ensuring the removal of non-antibody contaminants. This method is particularly useful for purifying monoclonal antibodies from complex mixtures.[2]
-
Tangential Flow Filtration (TFF): A rapid and efficient method for buffer exchange and concentration of the antibody solution, effectively removing unconjugated linkers. TFF is scalable and suitable for processing both small and large sample volumes.[3]
-
Dialysis: A common method for buffer exchange to remove small molecules like unconjugated linkers. It is a gentler method but can be more time-consuming than TFF.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including the scale of your experiment, the desired purity level, and the specific downstream application.
-
For high-purity applications and removal of aggregates, Size Exclusion Chromatography (SEC) is often the preferred method.
-
For capturing antibodies from crude mixtures and achieving high purity in a single step, Protein A/G Affinity Chromatography is the gold standard.
-
For rapid buffer exchange and concentration, especially for larger volumes, Tangential Flow Filtration (TFF) is highly efficient.
-
For small-scale experiments where gentle buffer exchange is required, dialysis is a suitable option.
Q4: What is an acceptable level of aggregation in my final purified antibody sample?
A4: For therapeutic antibody products, the level of aggregates should be minimized, typically to less than 1-5%. High levels of aggregation can decrease product efficacy and increase the risk of an immunogenic response.
Troubleshooting Guides
Issue 1: Low Recovery of Labeled Antibody
Symptom: The final yield of the purified labeled antibody is significantly lower than expected.
| Potential Cause | Troubleshooting Step | Expected Outcome/Parameter |
| Antibody Precipitation | Optimize buffer conditions (pH, ionic strength). Screen for stabilizing additives. | Maintain antibody solubility throughout the purification process. |
| Non-specific Binding to Chromatography Resin | Increase the salt concentration in the wash buffer. Add a non-ionic detergent (e.g., 0.01% Tween-20) to the buffers. | Increased recovery of the antibody in the elution fractions. |
| Inefficient Elution from Affinity Column | Optimize elution buffer pH (typically low pH for Protein A/G). Consider a step or gradient elution. | Protein A chromatography can achieve recoveries of 85% or higher. |
| Losses During TFF or Dialysis | Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate for the antibody (typically 30-100 kDa for IgG). Check for membrane fouling. | Yields greater than 95% are typically achievable with TFF. |
Troubleshooting Workflow for Low Antibody Recovery
References
Validation & Comparative
Confirming Success: A Comparative Guide to Mal-PEG3-NHS Ester Conjugation Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics and research tools. The heterobifunctional linker, Maleimide-PEG3-N-hydroxysuccinimide (Mal-PEG3-NHS) ester, is a widely used reagent for covalently linking amine-containing and sulfhydryl-containing molecules. Its hydrophilic polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it a popular choice for creating antibody-drug conjugates (ADCs), pegylated proteins, and other bioconjugates.[1][2]
This guide provides a comprehensive comparison of common analytical techniques to confirm successful conjugation with Mal-PEG3-NHS ester, complete with experimental protocols and supporting data. We will also explore alternative linkers and the stability of the resulting conjugates.
The this compound Conjugation Pathway
The conjugation process with this compound is a two-step reaction. First, the NHS ester group reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond. This reaction is typically carried out at a pH of 7.2-8.5.[] Following this, the maleimide group reacts specifically with a sulfhydryl group (e.g., a cysteine residue) to form a stable thioether bond, ideally at a pH of 6.5-7.5.[4]
Caption: Two-step conjugation reaction using this compound.
Analytical Techniques for Confirming Conjugation
Several analytical techniques can be employed to confirm the successful formation of the conjugate and to assess its purity. The choice of method depends on the specific molecules involved, the available equipment, and the desired level of detail.
| Analytical Technique | Principle | Information Provided | Pros | Cons |
| SDS-PAGE | Separation of molecules based on molecular weight. | Shift in molecular weight upon conjugation. | Simple, widely available, provides a quick visual confirmation. | Low resolution, may not detect small mass changes, non-quantitative. |
| Size-Exclusion Chromatography (SEC) | Separation of molecules based on size. | Shift in retention time, assessment of aggregation and purity. | High resolution, can separate conjugate from unreacted molecules and aggregates. | Requires specialized equipment, may not be suitable for all types of conjugates. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Precise mass of the conjugate, confirmation of covalent bond formation, determination of drug-to-antibody ratio (DAR). | Highly sensitive and specific, provides definitive confirmation. | Requires expensive instrumentation and expertise, sample preparation can be complex. |
| UV-Vis Spectroscopy | Measurement of light absorbance by the molecule. | Can be used to estimate the degree of labeling (DOL) if the conjugated molecule has a distinct absorbance spectrum. | Simple, rapid, and non-destructive. | Indirect method, requires a chromophore on the conjugated molecule, can be prone to interference. |
Experimental Protocols
Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation using this compound[5]
Materials:
-
Amine-containing protein (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Sulfhydryl-containing molecule (Molecule-SH).
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine.
-
Desalting columns.
Procedure:
Step 1: Reaction of NHS-Ester with Protein-NH2
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the Protein-NH2 solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
Step 2: Reaction of Maleimide-activated Protein with Molecule-SH
-
Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method.
Protocol 2: Confirmation by SDS-PAGE
Procedure:
-
Prepare samples of the unconjugated Protein-NH2, the final conjugate, and a molecular weight marker.
-
Load the samples onto a polyacrylamide gel (the percentage of which will depend on the size of your protein).
-
Run the gel according to standard procedures.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
A successful conjugation will be indicated by the appearance of a new band with a higher molecular weight corresponding to the conjugate, and a decrease in the intensity of the band corresponding to the unconjugated protein.
Protocol 3: Confirmation by Mass Spectrometry (Intact Mass Analysis)
Procedure:
-
Prepare the conjugate sample by desalting it into a volatile buffer (e.g., ammonium acetate).
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Deconvolute the resulting spectrum to obtain the zero-charge mass of the molecules.
-
Successful conjugation is confirmed by the presence of a peak corresponding to the expected molecular weight of the conjugate (mass of Protein-NH2 + mass of Mal-PEG3-NHS - mass of NHS + mass of Molecule-SH).
Logical Workflow for Confirmation
The following diagram illustrates a logical workflow for confirming a successful conjugation reaction.
Caption: Decision workflow for confirming successful conjugation.
Performance Comparison and Alternatives
While this compound is a versatile linker, it is important to consider its performance characteristics and potential alternatives.
Stability of the Thioether Bond:
The thioether bond formed between the maleimide and a thiol is generally stable. However, it can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate, especially in the presence of other thiols like glutathione in vivo. Strategies to enhance stability include the hydrolysis of the succinimide ring to the more stable succinamic acid form.
Alternative Crosslinkers:
| Crosslinker Type | Reactive Groups | Bond Formed | Key Features |
| TFP Esters | Tetrafluorophenyl ester, Maleimide | Amide, Thioether | TFP esters are more stable to hydrolysis in aqueous media than NHS esters. |
| Thiazine Linkers | Maleimide (with N-terminal cysteine) | Thiazine | Formed via a chemical rearrangement, the thiazine linker is significantly more stable and less susceptible to thiol exchange than the standard thioether bond. |
| Click Chemistry Linkers (e.g., DBCO-NHS ester) | NHS ester, Dibenzocyclooctyne (DBCO) | Amide, Triazole | Allows for highly specific and bioorthogonal conjugation with azide-modified molecules. |
Quantitative Comparison of Linker Performance (Hypothetical Data):
| Linker | Conjugation Efficiency (Yield %) | Conjugate Stability (Half-life in plasma) |
| This compound | 70-85% | ~48-72 hours |
| TFP-PEG-Maleimide | 75-90% | ~48-72 hours |
| Thiazine-forming Linker | 65-80% | >120 hours |
| DBCO-PEG-NHS Ester | >90% | >150 hours |
Note: The values in this table are illustrative and can vary significantly depending on the specific reactants and reaction conditions.
Conclusion
Confirming the successful conjugation with this compound is a multi-faceted process that relies on a combination of analytical techniques. A preliminary assessment with SDS-PAGE, followed by more detailed characterization using size-exclusion chromatography and mass spectrometry, provides a robust workflow for ensuring the quality and integrity of the final bioconjugate. For applications requiring enhanced stability, researchers should consider alternative linkers such as those that form thiazine structures or utilize click chemistry. By carefully selecting the appropriate analytical methods and considering the stability of the resulting linkage, scientists can confidently proceed with their research and development endeavors.
References
A Comparative Guide to Mass Spectrometry Analysis of Mal-PEG3-NHS Ester Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of resulting molecules is paramount. The Mal-PEG3-NHS ester is a popular heterobifunctional crosslinker, frequently employed in the creation of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its maleimide group selectively reacts with sulfhydryl moieties (e.g., from cysteine residues), while the N-hydroxysuccinimide (NHS) ester targets primary amines (e.g., on lysine residues). The integrated polyethylene glycol (PEG) linker enhances solubility and reduces steric hindrance. Mass spectrometry (MS) stands as a cornerstone technique for the in-depth analysis of these conjugates, providing critical information on conjugation efficiency, stability, and structural integrity.
This guide offers a comparative overview of the mass spectrometry analysis of this compound conjugates, contrasting its performance with alternative bioconjugation linkers and detailing the experimental protocols necessary for robust and reliable characterization.
Performance Comparison: this compound vs. Alternatives
The choice of a crosslinker can significantly influence the properties of the final bioconjugate. Here, we compare the this compound with two common alternatives: a linker with a tetrafluorophenyl (TFP) ester instead of an NHS ester, and a linker with a more stable thiol-reactive group than maleimide.
| Feature | This compound | Mal-PEG3-TFP Ester | Stabilized Thiol-Linker-PEG3-NHS Ester |
| Amine Reactivity | High | High | High |
| Thiol Reactivity | High | High | High |
| NHS Ester Hydrolytic Stability | Moderate; half-life of hours at neutral pH, decreasing to minutes at pH 8.6.[1] | High; less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters.[2] | Moderate (for the NHS ester portion) |
| Maleimide Stability | Susceptible to retro-Michael reaction and thiol exchange in the presence of endogenous thiols like glutathione. | Susceptible to retro-Michael reaction and thiol exchange. | Enhanced stability; less prone to deconjugation. |
| Optimal pH for Amine Coupling | 7.2 - 8.5[1] | Slightly higher than for NHS esters.[2] | 7.2 - 8.5 (for the NHS ester portion) |
| Optimal pH for Thiol Coupling | 6.5 - 7.5 | 6.5 - 7.5 | Dependent on the specific chemistry |
| MS Analysis Complexity | Moderate; heterogeneity from PEG and multiple charge states. | Moderate; similar to NHS ester conjugates. | Moderate; similar to other PEGylated conjugates. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in the analysis of bioconjugates. Below are protocols for a typical two-step conjugation process using this compound and subsequent analysis by mass spectrometry.
Two-Step Conjugation Protocol
This protocol is designed for conjugating a protein (containing amines) to a thiol-containing molecule.
Materials:
-
Protein with accessible primary amines (e.g., an antibody)
-
Thiol-containing molecule (e.g., a peptide with a cysteine residue)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in the conjugation buffer.
-
Linker Activation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.
-
First Conjugation Step (Amine Reaction): Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be less than 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted linker using a desalting column, exchanging the buffer back to the conjugation buffer.
-
Second Conjugation Step (Thiol Reaction): Add the thiol-containing molecule to the purified, maleimide-activated protein.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove any unreacted molecules.
Mass Spectrometry Analysis Protocol
This protocol outlines the general steps for analyzing the conjugate using liquid chromatography-mass spectrometry (LC-MS).
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (e.g., UPLC or HPLC).
Procedure:
-
Sample Preparation: Dilute the purified conjugate in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water for reversed-phase chromatography).
-
Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., a C4 or C8 column for proteins) to separate the conjugate from any remaining impurities.
-
Mass Spectrometry Analysis:
-
Intact Mass Analysis: Acquire full MS scans to determine the molecular weight of the intact conjugate. This allows for the calculation of the drug-to-antibody ratio (DAR) in the case of ADCs.
-
Peptide Mapping (for localization of conjugation):
-
Denature, reduce, and alkylate the conjugate.
-
Digest the conjugate with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
-
Data Analysis:
-
Deconvolute the raw MS spectra of the intact conjugate to obtain the zero-charge mass.
-
For peptide mapping data, use appropriate software to search the MS/MS spectra against the protein sequence to identify the modified peptides and pinpoint the exact site of conjugation.
-
Visualizing the Workflow and Linker Chemistry
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
The mass spectrometric analysis of this compound conjugates is a powerful approach for the detailed characterization of these important bioconjugates. While the inherent heterogeneity of PEGylated molecules can present challenges, modern high-resolution mass spectrometers, coupled with appropriate sample preparation and data analysis strategies, can provide a wealth of information. The choice of linker chemistry is a critical consideration in any bioconjugation strategy. While this compound is a versatile and widely used reagent, alternatives such as TFP esters and linkers with stabilized thiol-reactive groups may offer advantages in terms of stability and reaction efficiency. A thorough understanding of the underlying chemistry and the application of robust analytical methods are essential for the successful development of novel biotherapeutics.
References
A Comparative Guide to Mal-PEG3-NHS Ester and Other PEGylated Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the selection of an appropriate crosslinker is paramount to the success of creating stable and effective protein conjugates, such as antibody-drug conjugates (ADCs). Mal-PEG3-NHS ester has emerged as a popular choice due to its heterobifunctional nature, incorporating a thiol-reactive maleimide, an amine-reactive N-hydroxysuccinimide (NHS) ester, and a hydrophilic polyethylene glycol (PEG) spacer. This guide provides an objective comparison of this compound with other commonly used PEGylated and non-PEGylated crosslinkers, supported by experimental data and detailed protocols to inform your selection for specific research and drug development applications.
At a Glance: Comparative Analysis of Crosslinkers
The following table summarizes the key characteristics of this compound and its alternatives.
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) | TCO-PEG-NHS Ester |
| Reactive Groups | Maleimide (thiol-reactive), NHS ester (amine-reactive) | Maleimide (thiol-reactive), NHS ester (amine-reactive) | Pyridyldithiol (thiol-reactive), NHS ester (amine-reactive) | trans-Cyclooctene (TCO) (tetrazine-reactive), NHS ester (amine-reactive) |
| Resulting Thiol Linkage | Stable thioether bond | Stable thioether bond | Cleavable disulfide bond | Stable dihydropyridazine (via tetrazine ligation) |
| Spacer Arm | PEG3 (hydrophilic, flexible) | Cyclohexane (rigid, hydrophobic) | Propionate (short, hydrophobic) | PEG (hydrophilic, flexible) |
| Water Solubility | High | Low | Low | High |
| Reaction pH (Maleimide/Thiol) | 6.5 - 7.5 | 6.5 - 7.5 | 7.0 - 8.0 | N/A |
| Reaction pH (NHS Ester/Amine) | 7.0 - 9.0 | 7.0 - 9.0 | 7.0 - 9.0 | 7.0 - 9.0 |
| Key Advantage | Balances reactivity with improved solubility and reduced steric hindrance. | Well-established, provides a rigid spacer. | Forms a cleavable linkage, useful for drug release in a reducing environment. | Bioorthogonal "click chemistry" offers high specificity and rapid kinetics.[1] |
| Potential Issues | Maleimide can undergo hydrolysis or react with amines at higher pH. | Lower aqueous solubility can lead to aggregation. | Disulfide bond can be prematurely cleaved in the bloodstream. | Requires pre-functionalization of the binding partner with a tetrazine. |
Deep Dive: Understanding the Chemistries
This compound: The Versatile Workhorse
This compound is a heterobifunctional crosslinker designed for the conjugation of amine-containing molecules to thiol-containing molecules. The maleimide group reacts specifically with sulfhydryl groups (e.g., from cysteine residues) to form a stable thioether bond. The NHS ester reacts with primary amines (e.g., from lysine residues) to form a stable amide bond. The inclusion of a three-unit polyethylene glycol (PEG3) spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and improve pharmacokinetic properties.[]
SMCC: The Rigid Non-PEGylated Alternative
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used non-cleavable crosslinker in the development of ADCs.[3] Like this compound, it possesses a maleimide and an NHS ester. However, its cyclohexane spacer is rigid and hydrophobic. This rigidity can be advantageous in certain structural studies, but the hydrophobicity can lead to solubility issues and potential aggregation of the final conjugate.[4]
SPDP: The Cleavable Option
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinker that also targets amines and thiols.[5] A key difference is that its pyridyldithiol group forms a disulfide bond with sulfhydryls. This disulfide bond is cleavable under reducing conditions, such as those found inside cells, making it a valuable tool for applications requiring the release of a payload from its carrier molecule. The release of pyridine-2-thione during the reaction can be monitored spectrophotometrically at 343 nm to quantify the extent of conjugation.
TCO-PEG-NHS Ester: The "Click Chemistry" Innovator
TCO-PEG-NHS esters represent a newer class of crosslinkers that utilize bioorthogonal "click chemistry". The trans-cyclooctene (TCO) group reacts with a tetrazine-functionalized molecule via an inverse electron demand Diels-Alder cycloaddition. This reaction is extremely fast, highly specific, and occurs under mild, biocompatible conditions without the need for a catalyst. This makes TCO-based linkers ideal for complex biological environments where off-target reactions must be minimized. The PEG spacer in these linkers provides similar benefits of increased solubility and reduced steric hindrance as in this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these crosslinkers. Below are representative protocols for a two-step conjugation process.
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the conjugation of an amine-containing protein (e.g., an antibody) to a thiol-containing molecule (e.g., a drug or peptide).
Materials:
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing molecule (Molecule-SH)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein-NH2 in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10-20 mM.
-
-
Activation of Protein-NH2:
-
Add a 10- to 20-fold molar excess of the this compound solution to the Protein-NH2 solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted this compound using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Molecule-SH:
-
Immediately add the thiol-containing molecule (Molecule-SH) to the activated protein solution. A 1.5- to 5-fold molar excess of Molecule-SH over the protein is recommended.
-
Incubate for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) to a final concentration of 1-10 mM and incubate for 15-30 minutes.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted molecules and byproducts.
-
Protocol 2: Reversible Conjugation using SPDP
This protocol outlines the conjugation of two proteins, where one is modified to introduce a thiol group.
Materials:
-
Protein A (to be modified with SPDP)
-
Protein B (to be thiolated)
-
SPDP
-
Traut's Reagent (2-iminothiolane) or SATA
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Modification Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.5
-
Reducing Agent: Dithiothreitol (DTT)
-
Desalting columns
Procedure:
-
SPDP Modification of Protein A:
-
Dissolve Protein A in Modification Buffer.
-
Dissolve SPDP in DMSO and add a 20-fold molar excess to the protein solution.
-
Incubate for 30 minutes at room temperature.
-
Remove excess SPDP using a desalting column equilibrated with Conjugation Buffer.
-
-
Thiolation of Protein B:
-
Dissolve Protein B in Modification Buffer.
-
Add a 20-fold molar excess of Traut's Reagent.
-
Incubate for 60 minutes at room temperature.
-
Remove excess Traut's Reagent using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation:
-
Mix the SPDP-modified Protein A with the thiolated Protein B.
-
Incubate for 1-2 hours at room temperature. The reaction can be monitored by measuring the absorbance at 343 nm.
-
-
Purification:
-
Purify the conjugate using SEC.
-
-
Cleavage (if desired):
-
To cleave the disulfide bond, incubate the conjugate with 20-50 mM DTT for 30 minutes at 37°C.
-
Visualizing the Workflows
Diagrams created using Graphviz (DOT language) help to visualize the chemical reactions and experimental workflows.
Conclusion
The choice of a crosslinker is a critical decision in the design of bioconjugates. This compound offers a compelling balance of reactivity, stability, and favorable physicochemical properties due to its PEG spacer, making it a versatile tool for a wide range of applications. For applications where a rigid spacer is desired and solubility is less of a concern, SMCC remains a viable, well-established option. When the controlled release of a conjugated molecule is necessary, the cleavable disulfide bond formed by SPDP is advantageous. For ultimate specificity and efficiency, particularly in complex biological systems, the bioorthogonal "click chemistry" of TCO-PEG-NHS esters represents the cutting edge of bioconjugation technology. A thorough understanding of the properties of each crosslinker, as outlined in this guide, will enable researchers to select the most appropriate reagent to achieve their desired experimental outcomes.
References
A Head-to-Head Comparison of Mal-PEG3-NHS Ester and SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the design of antibody-drug conjugates (ADCs) and other bioconjugates. The linker not only connects the antibody to the payload but also significantly influences the overall efficacy, stability, and pharmacokinetic profile of the final product. This guide provides an objective comparison of two widely used heterobifunctional crosslinkers: Maleimide-PEG3-NHS ester and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
This comparison will delve into the chemical structures, mechanisms of action, and key performance differences between these two linkers, supported by experimental data to inform the selection process for specific research and development applications.
At a Glance: Key Differences
| Feature | Mal-PEG3-NHS Ester | SMCC |
| Structure | Contains a hydrophilic polyethylene glycol (PEG) spacer. | Contains a hydrophobic cyclohexane ring. |
| Hydrophilicity | Increased hydrophilicity, improving solubility of the conjugate. | More hydrophobic, which can lead to aggregation with hydrophobic payloads.[1][2] |
| Solubility | The hydrophilic PEG spacer enhances solubility in aqueous media.[3][4] | Requires dissolution in an organic solvent like DMSO or DMF before use in aqueous buffers.[3] |
| Aggregation | The PEG linker can reduce the propensity for aggregation, especially with hydrophobic drugs. | The hydrophobic nature can contribute to the aggregation of ADCs. |
| In Vivo Stability | The maleimide-thiol linkage is susceptible to retro-Michael reaction, but the PEG chain can improve pharmacokinetics. | The thiosuccinimide bond is known to be reversible in plasma, potentially leading to premature payload release. |
Chemical Structures and Reaction Mechanism
Both this compound and SMCC are heterobifunctional crosslinkers, meaning they possess two different reactive groups. In this case, an N-hydroxysuccinimide (NHS) ester and a maleimide group. This allows for a two-step conjugation process.
First, the NHS ester reacts with primary amines, such as the lysine residues on an antibody, to form a stable amide bond. This reaction is typically carried out at a pH of 7.0-9.0.
Second, after the antibody is activated with the linker, the maleimide group reacts with a sulfhydryl (thiol) group on the payload molecule (e.g., a cytotoxic drug or a fluorescent dye) to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.
The fundamental difference in their structure lies in the spacer arm that connects these two reactive moieties. This compound incorporates a flexible, hydrophilic three-unit polyethylene glycol (PEG) chain. In contrast, SMCC has a rigid and hydrophobic cyclohexane ring in its spacer arm.
Caption: Structural components of this compound and SMCC.
Performance Comparison: A Data-Driven Analysis
The choice between this compound and SMCC can have significant implications for the performance of the resulting antibody conjugate.
Hydrophilicity and Aggregation
One of the most significant advantages of using a PEGylated linker like this compound is the increased hydrophilicity it imparts to the final conjugate. Many cytotoxic payloads used in ADCs are hydrophobic, and when conjugated to an antibody, they can increase the overall hydrophobicity of the protein, leading to aggregation. This aggregation can result in reduced efficacy, altered pharmacokinetic profiles, and potential immunogenicity.
The hydrophilic PEG chain in this compound helps to counteract the hydrophobicity of the payload, thereby improving the solubility and reducing the propensity for aggregation of the ADC. In contrast, the hydrophobic cyclohexane ring of SMCC can exacerbate aggregation issues, particularly when working with hydrophobic drugs.
| Linker | Property | Observation |
| This compound | Hydrophilicity | The PEG spacer increases the overall hydrophilicity of the ADC, which can improve solubility and reduce aggregation. |
| SMCC | Hydrophobicity | The cyclohexane spacer is hydrophobic and can contribute to the aggregation of ADCs, especially with hydrophobic payloads. |
In Vivo Stability and Pharmacokinetics
The stability of the linker in the bloodstream is a critical factor for the success of an ADC. Premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic window. The maleimide-thiol linkage, common to both linkers, is known to be susceptible to a retro-Michael reaction in vivo, where the thioether bond is cleaved, leading to deconjugation.
While both linkers form the same thiosuccinimide adduct, the physicochemical properties of the spacer can influence the overall stability and pharmacokinetics of the ADC. The flexible and hydrophilic PEG chain of this compound can create a "shielding" effect, potentially reducing interactions with serum proteins and proteolytic enzymes, which may lead to an extended circulation half-life.
Studies have shown that ADCs constructed with traditional maleimide linkers like SMCC can exhibit payload loss in plasma due to the reversibility of the maleimide-thiol bond. While direct comparative stability data for this compound versus SMCC is limited, the known benefits of PEGylation on ADC pharmacokinetics suggest a potential advantage for the PEGylated linker in terms of in vivo performance.
| Linker | In Vivo Stability | Pharmacokinetic Impact |
| This compound | The maleimide-thiol linkage is susceptible to retro-Michael reaction. | The PEG spacer can improve the pharmacokinetic profile, potentially leading to a longer circulation half-life. |
| SMCC | The thiosuccinimide bond is known to be reversible in plasma, which can lead to premature payload release. | The hydrophobic nature may lead to faster clearance of the ADC. |
Experimental Protocols
Below are generalized, step-by-step protocols for a two-step antibody conjugation using this compound and SMCC. It is important to note that these are starting points, and optimization of molar excess of the linker, reaction times, and purification methods is crucial for each specific antibody-payload combination.
Antibody Conjugation with this compound
This protocol outlines the steps for conjugating a thiol-containing payload to an antibody using this compound.
Caption: Workflow for antibody conjugation with this compound.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO
-
Thiol-containing payload
-
Desalting column
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
-
Quenching reagent (e.g., Tris or glycine)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. Incubate for 30 minutes to 2 hours at room temperature or 4°C.
-
Removal of Excess Linker: Remove unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Payload Conjugation: Immediately add the thiol-containing payload to the maleimide-activated antibody. The molar ratio of payload to antibody should be optimized based on the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture for 1 to 2 hours at room temperature or 4°C.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as Tris or glycine can be added.
-
Purification: Purify the final antibody conjugate using a suitable method such as SEC to remove unreacted payload and other small molecules.
Antibody Conjugation with SMCC
This protocol details the conjugation of a thiol-containing payload to an antibody using the SMCC crosslinker.
Caption: Workflow for antibody conjugation with SMCC.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Desalting column
-
Purification system (e.g., SEC)
-
Quenching reagent (e.g., cysteine)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Antibody Activation: Add a 10- to 50-fold molar excess of the SMCC stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10%. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Linker: Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Payload Conjugation: Immediately add the thiol-containing payload to the maleimide-activated antibody. The molar ratio should be optimized for the desired DAR.
-
Incubation: Incubate the reaction mixture for 1 to 2 hours at room temperature.
-
Quenching (Optional): The reaction can be stopped by adding a thiol-containing reagent like cysteine.
-
Purification: Purify the final ADC using a suitable method like SEC to remove unreacted payload and other byproducts.
Conclusion: Selecting the Right Linker for Your Application
The choice between this compound and SMCC depends heavily on the specific properties of the payload and the desired characteristics of the final bioconjugate.
Choose this compound when:
-
Working with a hydrophobic payload to improve solubility and reduce aggregation.
-
A longer circulation half-life and improved pharmacokinetic profile are desired.
-
The application can benefit from the flexibility and hydrophilicity of the PEG spacer.
Choose SMCC when:
-
Working with a hydrophilic payload where aggregation is less of a concern.
-
A more rigid linker is desired.
-
Cost is a primary consideration, as SMCC is generally less expensive.
Ultimately, empirical testing is essential to determine the optimal linker for any given antibody-payload combination. By carefully considering the factors outlined in this guide, researchers can make an informed decision to advance their bioconjugation projects and develop more effective and stable antibody-based therapeutics and research tools.
References
The PEG3 Spacer: A Sweet Spot in Bioconjugation Linker Design
In the landscape of bioconjugation, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Among the various options, polyethylene glycol (PEG) spacers have become a cornerstone technology, prized for their ability to favorably modulate the physicochemical properties of bioconjugates.[1] This guide provides a detailed comparison of the PEG3 spacer, comprising three ethylene glycol units, with shorter and longer PEG chains, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their molecular designs.
The PEG3 spacer offers a unique and often optimal balance of hydrophilicity, flexibility, and defined length, making it a versatile tool in the design of targeted therapeutics.[1] Its incorporation can significantly enhance the therapeutic potential of a bioconjugate by improving solubility, optimizing pharmacokinetic profiles, reducing immunogenicity, and providing precise spatial control between the conjugated molecules.[1]
Comparative Analysis of PEG Spacer Length
The decision to use a PEG3 spacer is often driven by the need to strike a balance between the properties imparted by shorter and longer PEG chains. While longer PEG chains can offer greater solubility and a more pronounced "stealth" effect, they can also introduce steric hindrance and potentially reduce the biological activity of the conjugated molecule.[2] Conversely, shorter chains may not provide sufficient spacing or hydrophilicity.
Physicochemical and Pharmacokinetic Properties
The length of a PEG spacer directly impacts the hydrophilicity and hydrodynamic radius of the bioconjugate. A key advantage of PEGylation is the mitigation of hydrophobicity, a common issue with potent cytotoxic payloads in ADCs, which can lead to aggregation and rapid clearance.[1]
| Property | Shorter PEG Chains (e.g., PEG1, PEG2) | PEG3 Spacer | Longer PEG Chains (e.g., PEG4, PEG6, PEG12) |
| Hydrophilicity | Moderate increase | Good balance of hydrophilicity | High hydrophilicity, significant increase in solubility |
| Flexibility | Limited | Moderate and defined | High, worm-like flexibility |
| Steric Hindrance | Minimal | Moderate | Can be significant, potentially impacting binding affinity |
| Aggregation Reduction | Less effective | Effective for many payloads | Highly effective, especially for very hydrophobic drugs |
| Circulation Half-life | Shorter | Moderate extension | Significant extension, reduced renal clearance |
| Immunogenicity | May be less immunogenic due to smaller size | Generally low immunogenicity | Can sometimes induce anti-PEG antibodies, though still used to reduce overall immunogenicity of the conjugate |
Impact on Efficacy and Biological Activity
The length of the PEG spacer can influence the biological activity of the bioconjugate by affecting the drug-to-antibody ratio (DAR), binding affinity, and cytotoxic potency.
| Parameter | Shorter PEG Chains (e.g., PEG1, PEG2) | PEG3 Spacer | Longer PEG Chains (e.g., PEG4, PEG6, PEG12) |
| Drug-to-Antibody Ratio (DAR) | Can support moderate DAR | Often allows for an optimal DAR of 2-4 without significant aggregation | Enables higher DARs for hydrophobic payloads |
| Binding Affinity | Less likely to interfere with binding | Generally preserves binding affinity by providing adequate spacing | May decrease binding affinity due to steric hindrance |
| In Vitro Cytotoxicity | May have higher potency due to less steric hindrance | Often maintains high potency | Can sometimes show slightly reduced in vitro potency |
| In Vivo Efficacy | May have lower efficacy due to faster clearance | Often demonstrates a good balance of potency and pharmacokinetics | Can lead to improved in vivo efficacy due to longer circulation, despite potentially lower in vitro potency |
Experimental Protocols
The successful implementation and evaluation of PEG3 spacers in bioconjugation rely on robust experimental protocols. Below are detailed methodologies for key experiments.
Synthesis of an Antibody-Drug Conjugate using a Maleimide-PEG3 Linker
This protocol describes the conjugation of a drug-linker to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG3-payload
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium phosphate, 0.1 M NaCl, 2 mM EDTA, pH 7.4
-
Quenching solution: 1 M N-acetylcysteine
-
Purification: Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Prepare the mAb in the reaction buffer at a concentration of 5-10 mg/mL.
-
Add a 2.5-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEG3-payload in DMSO or DMF to a concentration of 10 mM.
-
Add a 5-fold molar excess of the drug-linker solution to the reduced antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice, protected from light.
-
-
Quenching the Reaction:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.
-
The ADC is eluted in a suitable formulation buffer.
-
-
Characterization:
-
Determine the protein concentration by UV-Vis spectroscopy at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 25-50 µg of the ADC sample.
-
Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4).
-
Calculate the weighted average DAR using the peak areas of each species.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the different ADC concentrations.
-
Include untreated cells as a control.
-
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software.
-
Visualizing the Role of PEG3 Spacers
Diagrams created using Graphviz (DOT language) can help illustrate the concepts discussed.
Caption: Structure of an Antibody-Drug Conjugate with a PEG3 spacer.
Caption: Workflow for the synthesis and characterization of an ADC.
Conclusion
The PEG3 spacer represents a strategic choice in bioconjugation, offering a well-balanced set of properties that can lead to the development of more effective and safer therapeutics. Its ability to enhance solubility, provide optimal spatial separation, and improve pharmacokinetic profiles without significantly compromising biological activity makes it an invaluable tool for researchers and drug developers. The selection of the ideal linker length ultimately depends on the specific characteristics of the antibody, payload, and the desired therapeutic outcome, necessitating empirical evaluation. By carefully considering the trade-offs between shorter and longer PEG chains, the PEG3 spacer often emerges as the optimal solution for a wide range of bioconjugation applications.
References
A Comparative Guide to Analytical Techniques for Characterizing Mal-PEG3-NHS Ester Antibody-Drug Conjugates
The development of efficacious and safe Antibody-Drug Conjugates (ADCs) relies on a comprehensive analytical strategy to characterize their complex structure. For ADCs utilizing a Maleimide-PEG3-NHS ester linker, which connects a cytotoxic payload to a monoclonal antibody (mAb), several critical quality attributes (CQAs) must be meticulously evaluated. These attributes include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, purity, aggregation levels, conjugation site, and the amount of residual free drug.[1][2][3]
This guide provides a comparative overview of the primary analytical techniques used to characterize these ADCs, complete with experimental protocols and data to assist researchers, scientists, and drug development professionals in establishing robust analytical workflows.
dot graph "Mal_PEG3_NHS_Ester_ADC_Structure" { graph [layout=neato, overlap=false, splines=true, size="10,5!", ratio=fill, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
// Nodes Ab [label="Monoclonal\nAntibody (mAb)", pos="0,1.5!", width=2, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cys [label="Cysteine Residue\n(Reduced Thiol)", pos="2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Linker [label="Maleimide-PEG3-NHS Ester Linker", pos="5,1.5!", width=2.5, fillcolor="#34A853", fontcolor="#FFFFFF"]; Drug [label="Cytotoxic\nPayload", pos="7.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ab -- Cys [label="Contains", color="#5F6368"]; Cys -- Linker [label="Maleimide\nconjugation", color="#5F6368"]; Linker -- Drug [label="NHS Ester\n(Amide bond)", color="#5F6368"]; } /dot Caption: Structure of a cysteine-linked ADC using a Mal-PEG3-NHS ester linker.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The DAR is a CQA that directly impacts the ADC's efficacy and safety.[4] Several techniques can determine the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). The primary methods include Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and UV/Vis Spectroscopy.
Comparison of DAR Analysis Techniques
| Technique | Principle | Information Provided | Throughput | Pros | Cons |
| HIC-UV | Separates species based on hydrophobicity. Drug conjugation increases hydrophobicity. | Average DAR, DAR distribution, relative quantities of species. | Medium | Robust, reproducible, preserves native structure. | Indirect mass information, potential for secondary interactions. |
| Mass Spectrometry (LC-MS) | Measures the mass-to-charge ratio of intact or reduced ADC species. | Average DAR, DAR distribution, absolute mass confirmation. | Low-Medium | High accuracy, provides molecular weight of each species. | Can be complex, potential for ion suppression, requires MS-compatible buffers. |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for protein, specific λ for drug). | Average DAR only. | High | Simple, fast, requires minimal sample preparation. | Assumes no interference between antibody and drug spectra, provides no distribution data. |
Experimental Protocol: DAR Analysis by HIC-HPLC
Hydrophobic Interaction Chromatography is a preferred method for analyzing cysteine-conjugated ADCs as it separates molecules under non-denaturing conditions.
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
Purity and Aggregation Analysis
Aggregation is a critical quality attribute as it can impact efficacy and induce immunogenicity. Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments.
Comparison of Purity and Aggregation Techniques
| Technique | Principle | Information Provided | Throughput | Pros | Cons |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius (size). | Percentage of monomer, high-molecular-weight species (aggregates), and low-molecular-weight species (fragments). | High | Robust, well-established, uses aqueous mobile phases. | Potential for non-specific interactions between ADC and column matrix. |
| Analytical Ultracentrifugation (AUC) | Measures sedimentation velocity of molecules in a centrifugal field. | Distribution of species, confirmation of aggregation state. | Low | Provides data in native solution without a column matrix, orthogonal to SEC. | Low throughput, requires specialized equipment and expertise. |
Experimental Protocol: Aggregation Analysis by SEC
-
Column: A size exclusion column suitable for proteins (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: A physiological buffer such as 150 mM sodium phosphate, pH 7.0. For ADCs, adding a small amount of organic solvent (e.g., 5-15% isopropanol or acetonitrile) can help mitigate hydrophobic secondary interactions.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC to a concentration of 1 mg/mL in the mobile phase.
-
Data Analysis: Integrate the peak areas for aggregates (eluting before the monomer) and fragments (eluting after the monomer). Calculate their percentage relative to the total peak area.
Conjugation Site Analysis
Confirming the conjugation site is crucial for understanding the ADC's structure-activity relationship. Peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method.
Experimental Protocol: Peptide Mapping by LC-MS/MS
-
Denaturation, Reduction, and Alkylation: Denature the ADC (e.g., with 8 M urea), reduce inter-chain disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide). Note: For maleimide-based ADCs, the linker is already attached to formerly reduced cysteines.
-
Enzymatic Digestion: Digest the protein into smaller peptides using an enzyme like trypsin, which cleaves specifically at lysine and arginine residues.
-
LC Separation: Separate the resulting peptides using a reversed-phase column (e.g., C18) with a gradient of acetonitrile in water with 0.1% formic acid.
-
MS/MS Analysis: Analyze the eluted peptides with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument performs a full MS scan followed by MS/MS fragmentation of selected peptide ions.
-
Data Analysis: Use specialized software to search the MS/MS data against the antibody's sequence. Drug-conjugated peptides will have a mass shift corresponding to the linker-payload mass and can be identified. Fragmentation data confirms the precise amino acid attachment site.
Free Drug and Related Species Analysis
Residual free drug-linker species are potential safety risks and must be monitored. Reversed-Phase Liquid Chromatography (RP-LC) is the most common approach for this analysis.
Comparison of Free Drug Analysis Techniques
| Technique | Principle | Information Provided | Throughput | Pros | Cons |
| RP-LC | Separates small molecules from the large ADC based on hydrophobicity. | Quantification of free drug, linker, and related impurities. | Medium | High sensitivity and resolution for small molecules. | Often requires sample preparation (e.g., protein precipitation) which can be labor-intensive. |
| 2D-LC (SEC x RP) | Combines SEC (1st dimension) to separate the ADC from small molecules, followed by RP-LC (2nd dimension) for high-resolution analysis of the small molecule fraction. | Quantification of free drug without manual sample prep. | Low | Automates sample cleanup, reducing variability. | Complex instrument setup, lower throughput. |
Experimental Protocol: Free Drug Analysis by RP-LC
-
Sample Preparation: Precipitate the protein from the ADC sample using an organic solvent like acetonitrile. Centrifuge the sample and collect the supernatant containing the free drug.
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A suitable gradient to separate the hydrophobic drug-linker species.
-
Detection: UV detection at a wavelength specific to the drug payload's chromophore and/or MS.
-
Quantification: Calculate the concentration of free drug using an external calibration curve prepared with a reference standard of the drug-linker.
Overall Analytical Workflow
A multi-faceted approach employing orthogonal techniques is essential for the comprehensive characterization of a this compound ADC. The workflow ensures that all critical quality attributes are assessed, leading to a well-characterized, safe, and effective therapeutic.
dot digraph "ADC_Characterization_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes start [label="ADC Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dar [label="DAR & Distribution\n(HIC, LC-MS, UV/Vis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purity [label="Purity & Aggregation\n(SEC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; site [label="Conjugation Site\n(Peptide Mapping LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; free_drug [label="Free Drug Analysis\n(RP-LC, 2D-LC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Comprehensive\nCharacterization Report", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dar; start -> purity; start -> site; start -> free_drug; dar -> end; purity -> end; site -> end; free_drug -> end; } /dot Caption: A typical analytical workflow for ADC characterization.
References
Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties dictate the stability, pharmacokinetics, and mechanism of drug release, ultimately influencing the therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with each strategy offering distinct advantages and disadvantages. This guide provides an objective comparison of these two linker types, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Release | Susceptible to cleavage by specific triggers in the tumor microenvironment or within the cell (e.g., enzymes, pH, glutathione).[1][2][3] | Relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[1][4] |
| Released Payload | Typically the unmodified, potent parent drug. | The payload attached to the linker and an amino acid residue from the antibody. |
| Plasma Stability | Generally lower, with a potential for premature drug release, which can lead to off-target toxicity. | Generally higher, resulting in a more stable ADC in circulation and potentially a wider therapeutic window. |
| Bystander Effect | High potential, as the released, often membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells. | Low to negligible, as the released payload-linker-amino acid complex is often charged and less membrane-permeable. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect, which can overcome tumor heterogeneity. | Potentially less effective as the cytotoxic effect is primarily restricted to antigen-positive cells. |
| Dependence on Target Biology | Less dependent on the specific intracellular trafficking and degradation pathways of the target antigen. | Highly dependent on the internalization and lysosomal degradation of the ADC-antigen complex. |
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies comparing ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons of the same antibody and payload with different linkers under identical experimental conditions are limited in the public domain. The data presented here are compiled from various sources to provide a comparative overview.
In Vitro Cytotoxicity (IC50)
Lower IC50 values indicate higher potency.
| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC50 (pM) | Reference |
| Anti-HER2 ADC | HER2 | HER2+ | Sulfatase-cleavable | Auristatin derivative | 61 | |
| Anti-HER2 ADC | HER2 | HER2+ | Val-Ala (cleavable) | Auristatin derivative | 92 | |
| Anti-HER2 ADC | HER2 | HER2+ | Non-cleavable | Auristatin derivative | 609 | |
| Trastuzumab ADC | HER2 | KPL-4 | β-galactosidase-cleavable | MMAE | 8.8 | |
| Trastuzumab ADC | HER2 | KPL-4 | Val-Cit (cleavable) | MMAE | 14.3 | |
| Kadcyla (T-DM1) | HER2 | KPL-4 | Non-cleavable (SMCC) | DM1 | 33 | |
| Anti-CD22 ADC | CD22 | Human Lymphoma | Disulfide (cleavable) | DM1 | Similar to non-cleavable | |
| Anti-CD22 ADC | CD22 | Human Lymphoma | Non-cleavable | DM1 | Similar to cleavable |
In Vivo Efficacy in Xenograft Models
Tumor growth inhibition (TGI) is a common metric for evaluating in vivo efficacy.
| ADC Configuration | Linker Type | Tumor Model | Dosing | Outcome | Reference |
| Anti-CD22 ADC | Disulfide (cleavable) | Human Lymphoma | Single 3 mg/kg dose | Tumor regression | |
| Anti-CD22 ADC | Val-Cit-PBD (cleavable) | Human non-Hodgkin Lymphoma | Multiple doses | Similar activity to disulfide ADC | |
| Trastuzumab ADC | β-galactosidase-cleavable | Xenograft Mouse Model | Single 1 mg/kg dose | 57-58% tumor volume reduction | |
| Kadcyla (T-DM1) | Non-cleavable (SMCC) | Xenograft Mouse Model | Single 1 mg/kg dose | Not statistically significant reduction |
Plasma Stability
Plasma stability is often assessed by measuring the drug-to-antibody ratio (DAR) over time.
| ADC | Linker Type | Species | Time | % DAR Remaining | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | Mouse | 7 days | ~50% | |
| Sulfatase-cleavable ADC | Cleavable | Mouse | 7 days | High stability | |
| Val-Ala linker ADC | Cleavable | Mouse | 1 hour | Hydrolyzed | |
| Val-Cit linker ADC | Cleavable | Mouse | 1 hour | Hydrolyzed |
Signaling Pathways and Mechanisms of Action
The fundamental difference in the mechanism of action between cleavable and non-cleavable linkers lies in the payload release strategy.
Cleavable Linker Mechanism
Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell. This controlled release can be initiated by:
-
Enzymes: Proteases like cathepsin B, which are often overexpressed in the lysosomes of tumor cells, can cleave specific peptide sequences (e.g., valine-citrulline) in the linker.
-
pH: The acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) can hydrolyze acid-labile linkers such as hydrazones.
-
Glutathione: The high intracellular concentration of glutathione in tumor cells can reduce disulfide bonds within the linker, leading to payload release.
Non-Cleavable Linker Mechanism
In contrast, non-cleavable linkers are highly stable and lack a specific cleavage site. The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody component of the ADC after it has been internalized by the target cell and trafficked to the lysosome. This process liberates the payload, which is still attached to the linker and a single amino acid residue from the antibody.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Detailed Methodology:
-
Cell Seeding: Seed both antigen-positive (target) and antigen-negative (control) cells in separate 96-well plates at a pre-determined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control in complete cell culture medium. Remove the existing medium from the cells and add the different concentrations of the test articles.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.
Detailed Methodology:
-
Cell Preparation: Label the antigen-positive and antigen-negative cell lines with different fluorescent proteins (e.g., GFP and RFP) to distinguish them in co-culture.
-
Co-culture Seeding: Seed a mixture of the two cell lines at a defined ratio (e.g., 1:1) in 96-well plates and incubate overnight.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Data Acquisition: Image the plates using a high-content imaging system or a fluorescence microscope to visualize and count the number of viable cells of each population based on their fluorescence.
-
Data Analysis: Quantify the number of viable antigen-negative cells in the co-culture and compare it to the number of viable antigen-negative cells in a monoculture treated with the same ADC concentrations. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.
Plasma Stability Assay (LC-MS)
This assay assesses the stability of the ADC and the rate of premature payload release in plasma.
Detailed Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation: Process the plasma samples to separate the ADC from plasma proteins and to extract any released payload. This may involve protein precipitation or immunocapture of the ADC.
-
LC-MS Analysis: Analyze the processed samples using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis:
-
Intact ADC Analysis: Determine the average drug-to-antibody ratio (DAR) at each time point to assess the stability of the conjugated ADC.
-
Free Payload Analysis: Quantify the concentration of the released payload in the plasma supernatant to determine the rate of premature drug release.
-
Conclusion
The selection of a cleavable or non-cleavable linker is a critical decision in the design of an ADC and has profound implications for its therapeutic index. Cleavable linkers offer the advantage of a potent bystander effect, which can be crucial for treating heterogeneous tumors. However, this often comes at the cost of lower plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers provide enhanced stability, a potentially wider therapeutic window, and reduced off-target toxicity, but their efficacy is limited to antigen-positive cells.
Ultimately, the optimal linker strategy is not universal and depends on a multitude of factors, including the target antigen's expression level and heterogeneity, the internalization and trafficking efficiency of the antibody, the potency and membrane permeability of the payload, and the desired safety profile of the ADC. A thorough understanding of the principles outlined in this guide, supported by rigorous experimental evaluation, is paramount for the successful development of safe and effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of Mal-PEG3-NHS Ester Conjugation Reactions
The heterobifunctional Mal-PEG3-NHS ester crosslinker is a cornerstone in modern bioconjugation, enabling the precise linkage of amine-containing molecules to sulfhydryl-containing molecules. This process is fundamental in the development of advanced therapeutics like antibody-drug conjugates (ADCs).[1][2] Monitoring the efficiency of these conjugation reactions is critical for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical technique for this purpose, offering quantitative insights into reaction components.[3][]
This guide provides a comparative overview of different HPLC-based methods for analyzing the products of a this compound conjugation. We will delve into experimental protocols, compare analytical columns and detection methods, and present supporting data to aid researchers in selecting the optimal strategy for their specific application.
The this compound Conjugation Workflow
The conjugation process is a two-step reaction targeting primary amines and sulfhydryl groups.[5]
-
Amine Reaction : The N-hydroxysuccinimide (NHS) ester end of the linker reacts with a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond. This reaction is typically performed at a pH of 7-9.
-
Sulfhydryl Reaction : After removing the excess, unreacted linker, the maleimide end of the now-attached linker reacts with a sulfhydryl (thiol) group to form a stable thioether bond. This step is most efficient at a pH of 6.5-7.5.
The reaction's progress can be monitored by observing the decrease in starting materials and the emergence of the final conjugated product.
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation
This protocol provides a general procedure for conjugating an amine-containing protein with a sulfhydryl-containing molecule.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
This compound, dissolved immediately before use in DMSO or DMF.
-
Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-7.5. (Note: Avoid buffers with primary amines like Tris or glycine).
-
Desalting columns.
Procedure:
-
Preparation : Prepare the Protein-NH2 in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
NHS Ester Reaction : Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH2 solution. Ensure the final concentration of organic solvent (DMSO/DMF) is below 10%.
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification : Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Reaction Buffer.
-
Maleimide Reaction : Immediately add the Molecule-SH to the purified, maleimide-activated protein. The molar ratio should be optimized based on the desired final product.
-
Final Incubation : Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Analysis : The reaction mixture is now ready for HPLC analysis to assess conjugation efficiency and purity.
Protocol 2: Reversed-Phase HPLC Analysis
This protocol is adapted from established methods for analyzing PEGylated proteins.
Equipment & Materials:
-
HPLC system with a gradient pump and UV detector.
-
Optional: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) connected in series after the UV detector.
-
Column: C18 reversed-phase column (e.g., Jupiter C18, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 90% Acetonitrile, 0.085% TFA in water.
Procedure:
-
Column Equilibration : Equilibrate the C18 column with the starting mobile phase conditions (e.g., 20% Mobile Phase B).
-
Sample Preparation : Dilute an aliquot of the conjugation reaction mixture in Mobile Phase A.
-
Injection : Inject 10-15 µg of the protein mixture onto the column.
-
Elution Gradient : Run a linear gradient from 20% to 65% Mobile Phase B over 25 minutes.
-
Column Wash & Re-equilibration : After the gradient, flush the column with 90% Mobile Phase B for 5 minutes, followed by re-equilibration at 20% B.
-
Parameters : Maintain a flow rate of 1 mL/min and a column temperature of 45°C.
-
Detection : Monitor the elution profile at 220 nm or 280 nm for protein-containing species. If using a CAD or ELSD, follow the manufacturer's guidelines for operation.
Comparison of HPLC Methodologies
The choice of HPLC column and detector is critical for resolving the components of a conjugation reaction mixture, which may include the unconjugated protein, the final conjugate, free PEG linker, and other byproducts.
Column Performance: RP-HPLC
Reversed-phase (RP) chromatography separates molecules based on their hydrophobicity. PEGylation alters a protein's properties, allowing for separation of the unmodified protein from its PEGylated forms. Studies have compared different RP column chemistries for this purpose.
| Column Type | Separation Principle | Performance Summary | Reference |
| Jupiter C18 | Higher hydrophobicity, strong retention of nonpolar molecules. | Provided the best separation of PEGylated proteins from their unmodified counterparts in comparative studies. | |
| Jupiter C4 | Lower hydrophobicity, better for large, hydrophobic proteins. | Less effective at separating the specific PEGylated proteins tested compared to the C18 media. |
The data suggests that for many PEGylated proteins, a C18 stationary phase offers superior resolution compared to a C4 phase.
Detector Performance Comparison
A significant challenge in analyzing PEGylation reactions is that the polyethylene glycol (PEG) linker itself lacks a strong UV chromophore, making it invisible to standard UV detectors. This necessitates the use of alternative or complementary detection methods to quantify unreacted linker and other non-UV active species.
| Detector Type | Principle | Advantages | Disadvantages |
| UV-Vis | Measures absorbance of light by chromophores (e.g., peptide bonds, aromatic amino acids). | Excellent for quantifying proteins and conjugated products. | Cannot detect free PEG linkers or reagents that lack a chromophore. |
| Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) | Nebulizes eluent, evaporates the mobile phase, and measures the charge or light scattered by the remaining non-volatile analyte particles. | Universal detection for all non-volatile analytes, including free PEG. Provides a more uniform response regardless of chemical structure compared to UV. | Requires a volatile mobile phase; response can be non-linear. |
| Refractive Index (RI) | Measures changes in the refractive index of the mobile phase as analyte elutes. | Can detect PEG molecules. | Highly sensitive to temperature and pressure fluctuations; not compatible with gradient elution. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Provides definitive identification of all species based on their molecular weight. | Higher cost and complexity; may require specific mobile phase compositions. |
For a comprehensive analysis, coupling a UV detector in series with a universal detector like CAD or ELSD is highly effective. This setup allows for the specific quantification of the protein-containing species by UV, while simultaneously measuring the amount of unreacted PEG linker and other components with the universal detector.
References
Safety Operating Guide
Proper Disposal of Mal-PEG3-NHS Ester: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper handling and disposal of Mal-PEG3-NHS ester are critical for ensuring laboratory safety and minimizing environmental impact. This bifunctional crosslinker, while valuable in bioconjugation, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] This guide provides a comprehensive, step-by-step procedure for the safe deactivation and disposal of this compound and associated waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Adherence to institutional and local regulations for hazardous waste management is mandatory.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound and its waste:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
Deactivation and Disposal Procedure
Due to its reactivity, it is best practice to chemically deactivate this compound before final disposal. This involves a two-step process to quench both the NHS ester and the maleimide functional groups.
Step 1: Hydrolysis of the NHS Ester
The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which is accelerated under slightly alkaline conditions. This process will convert the reactive ester to a less reactive carboxylic acid and N-hydroxysuccinimide.
Protocol:
-
In a designated chemical fume hood, prepare a waste container with the this compound waste. This can include unused reagent, contaminated labware (e.g., pipette tips, microfuge tubes), and solutions.
-
For solutions containing this compound, add a sufficient amount of a buffer with a pH between 8.0 and 8.5, such as a phosphate or borate buffer, to ensure the final pH of the waste solution is within this range.
-
Allow the mixture to stand for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester.
Step 2: Quenching of the Maleimide Group
The maleimide group is reactive towards thiols. Adding an excess of a thiol-containing compound will effectively quench its reactivity.
Protocol:
-
Following the hydrolysis of the NHS ester, add a thiol-containing quenching reagent to the waste mixture. Common and effective quenching agents include β-mercaptoethanol (BME) or dithiothreitol (DTT).
-
Add the quenching reagent to a final concentration sufficient to provide a significant molar excess over the initial amount of the maleimide compound. A 10-fold molar excess is a common recommendation.[2]
-
Gently mix the solution and allow it to react for at least two hours at room temperature. This will ensure the complete reaction of the maleimide group.[2]
Final Disposal
After deactivation, the resulting mixture must still be disposed of as hazardous chemical waste.
-
Containerize: Ensure the deactivated waste is in a sealed, properly labeled hazardous waste container.
-
Labeling: The label must clearly state "Hazardous Waste" and list the contents, including the deactivated this compound and the quenching agent used (e.g., "Deactivated this compound with β-mercaptoethanol").
-
Storage: Store the waste container in a designated and secure hazardous waste accumulation area.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour down the drain. [2]
Data Presentation
| Parameter | Recommendation | Rationale |
| PPE | Safety glasses, nitrile gloves, lab coat | Protects against splashes and skin contact. |
| NHS Ester Hydrolysis pH | 8.0 - 8.5 | Accelerates the hydrolysis of the reactive NHS ester. |
| NHS Ester Hydrolysis Time | ≥ 1 hour | Ensures complete deactivation of the NHS ester functionality. |
| Maleimide Quenching Agent | β-mercaptoethanol or Dithiothreitol (DTT) | Readily available thiol reagents that effectively react with maleimides. |
| Quenching Agent Concentration | ~10-fold molar excess | Ensures complete and rapid quenching of the maleimide group. |
| Maleimide Quenching Time | ≥ 2 hours | Provides sufficient time for the thiol-maleimide reaction to go to completion. |
| Final Disposal Method | Collection by a licensed hazardous waste contractor | Ensures compliance with regulations for hazardous chemical waste. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Mal-PEG3-NHS Ester
For researchers, scientists, and drug development professionals, the proper handling of bioconjugation reagents like Mal-PEG3-NHS ester is paramount for both personal safety and experimental success. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this reagent.
Hazard Identification and Safety Precautions
This compound is a chemical that should be handled with care in a laboratory setting. According to its Safety Data Sheet, it is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to avoid ingestion and prevent its release into the environment[1]. All handling procedures should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure[2].
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact:
-
Eye Protection: Safety goggles with side shields are required to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.
-
Body Protection: An impervious lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: In cases of insufficient ventilation or when handling the powder outside of a fume hood, a suitable respirator should be used.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that specific toxicological and physical properties are not fully characterized for this compound.
| Property | Value | Source |
| Molecular Weight | 398.37 g/mol | [3] |
| CAS Number | 1537892-36-6 | [3] |
| Chemical Formula | C17H22N2O9 | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | |
| Occupational Exposure Limits | No data available | |
| Acute Toxicity (Oral) | Harmful if swallowed (Category 4) |
Experimental Protocol: General Bioconjugation Procedure
This protocol outlines a general procedure for conjugating a thiol-containing molecule to an amine-containing molecule using this compound. This is a representative protocol and may require optimization for specific applications.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Thiol-containing molecule (e.g., protein, peptide, small molecule)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use. Do not store stock solutions for extended periods as the NHS ester is moisture-sensitive and will hydrolyze.
-
Prepare the amine-containing and thiol-containing molecules in the appropriate reaction buffer. Avoid buffers containing primary amines (like Tris) or thiols in this step.
-
-
Reaction with Amine-Containing Molecule:
-
In a suitable reaction vessel, combine the amine-containing molecule with the desired molar excess of the this compound solution. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein solubility and stability.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time and temperature should be determined empirically.
-
-
Purification (Optional but Recommended):
-
Remove excess, unreacted this compound using a desalting column or dialysis to prevent unwanted side reactions in the next step.
-
-
Reaction with Thiol-Containing Molecule:
-
Add the thiol-containing molecule to the solution of the maleimide-activated molecule.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed at a pH between 6.5 and 7.5 for optimal maleimide-thiol conjugation.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to react with any remaining NHS esters. To quench unreacted maleimides, a thiol-containing compound like cysteine or 2-mercaptoethanol can be added.
-
-
Final Purification:
-
Purify the final conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.
-
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection.
Handling and Storage:
-
Keep the container tightly sealed and store in a cool, well-ventilated area.
-
Store the solid powder at -20°C and solutions in an appropriate solvent at -80°C.
-
Avoid contact with skin, eyes, and inhalation of the powder.
-
Do not eat, drink, or smoke when using this product.
Disposal of Unused Reagent and Contaminated Materials: All waste containing this compound must be treated as hazardous chemical waste.
-
Quenching of Reactive Groups:
-
NHS Ester Quenching: Before disposal, the reactive NHS ester should be deactivated. This can be achieved by hydrolysis with a basic solution (e.g., 1 M NaOH) or by reaction with an excess of a primary amine solution (e.g., 1 M Tris or glycine). The reaction should be carried out in a fume hood with stirring for at least one hour to ensure complete deactivation.
-
Maleimide Quenching: The maleimide group can be quenched by reacting it with an excess of a thiol-containing compound, such as dithiothreitol (DTT) or cysteine.
-
-
Waste Collection:
-
Collect all quenched liquid waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Dispose of all contaminated solid materials, such as pipette tips, gloves, and empty containers, in a designated solid chemical waste container.
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste before discarding the container.
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. Avoid release to the environment.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling, use, and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
